what are the physical properties of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
This technical guide provides a comprehensive analysis of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone , commonly referred to as -Acetyl-L-prolinol . Executive Summary & Molecular Identity -Acetyl-L-prolinol is a chi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone , commonly referred to as
-Acetyl-L-prolinol .
Executive Summary & Molecular Identity
-Acetyl-L-prolinol is a chiral pyrrolidine derivative widely utilized in asymmetric synthesis. It serves as a crucial intermediate for pharmaceutical building blocks, particularly in the development of ACE inhibitors and chiral auxiliaries. Unlike its parent amino acid (-acetyl-L-proline), this compound is an alcohol , rendering it chemically distinct in terms of solubility, reactivity, and hydrogen-bonding capability.
-acetyl-L-prolinol are dominated by the amide bond's polarity and the hydroxyl group's hydrogen-bonding capacity.
Physical Constants Table
Property
Value / Description
Note
Physical State
Viscous Liquid / Oil
Colorless to pale yellow; hygroscopic.
Boiling Point
~130–140 °C @ 0.5–1.0 mmHg
High boiling point due to H-bonding. Decomposes at atm pressure >200°C.
Density
~1.12 g/mL
Estimated at 20°C. Denser than water.
Solubility
High: Water, EtOH, DCM, CHCl
Amphiphilic nature allows solubility in both polar and chlorinated solvents.
Optical Rotation
(Levorotatory)
Typically measured in EtOH or CHCl. Value is concentration/solvent dependent.
Flash Point
>110 °C
Closed cup estimate based on structure.
Critical Insight (Purity): Commercial samples often contain traces of acetic acid or water. Due to its hygroscopic nature, the optical rotation can drift if the sample absorbs atmospheric moisture. Always dry over molecular sieves (3Å) before critical characterization.
Structural Analysis: The Rotamer Challenge
One of the most confusing aspects of characterizing
-acetyl-L-prolinol is its NMR spectrum. Due to the partial double-bond character of the amide bond, rotation is restricted. This leads to the presence of two distinct rotamers (cis and trans) in solution, observable on NMR time scales.
Trans-Rotamer: The acetyl methyl group is trans to the C2-hydroxymethyl group (sterically favored).
Cis-Rotamer: The acetyl methyl group is cis to the C2-hydroxymethyl group.
Expert Note: In
H NMR (CDCl), you will observe two sets of signals (typically in a 3:1 to 4:1 ratio). Do not mistake this for an impurity. The acetyl methyl singlet often appears as two peaks around 2.0–2.2 ppm.
Visualization: Rotameric Equilibrium
Caption: Kinetic equilibrium between cis and trans rotamers due to amide resonance.
Synthesis & Purification Protocol
While commercially available, in-house synthesis ensures the removal of trace acid stabilizers often found in commercial batches.
Reaction Scheme
Precursors: L-Prolinol + Acetic Anhydride (
).
Catalyst: Triethylamine () or DMAP (catalytic).
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology
Setup: Flame-dry a 250 mL round-bottom flask under
CAS number and molecular weight of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone Executive Summary N-Acetyl-L-prolinol (CAS: 66158-68-7) is a pivotal chiral building block in asymmetric synthesis and medicinal chemistry.[1][2] Derived from the natural...
Author: BenchChem Technical Support Team. Date: March 2026
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Executive Summary
N-Acetyl-L-prolinol (CAS: 66158-68-7) is a pivotal chiral building block in asymmetric synthesis and medicinal chemistry.[1][2] Derived from the natural amino acid L-proline, this compound retains the stereochemical integrity of the pyrrolidine ring, making it an essential scaffold for the development of enantiopure pharmaceuticals. Unlike its precursor L-prolinol, the N-acetyl derivative provides a protected nitrogen functionality, altering its hydrogen-bonding capability and lipophilicity—critical factors in ligand design and drug delivery systems.
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis protocols, and application workflows for researchers utilizing this compound in drug development and organic synthesis.[3]
Part 1: Identity & Physicochemical Profile
The precise identification of chiral intermediates is critical to avoid stereochemical mismatch in downstream synthesis. The following data establishes the authoritative profile for the (S)-enantiomer.
27822-68-0 (Generic/Unspecified stereochemistry - Use with caution)
Molecular Formula
C₇H₁₃NO₂
Molecular Weight
143.18 g/mol
SMILES
CC(=O)N1CCC[C@H]1CO
InChI Key
VQNVOVAHJAHGQP-ZETCQYMHSA-N
Physical State
Viscous Liquid (at 25°C)
Solubility
Soluble in water, methanol, DCM, and ethanol.[1][4][5][6]
Chirality
(S)-Enantiomer (Derived from L-Proline)
Critical Note on CAS Numbers: Researchers must distinguish 66158-68-7 (the target alcohol) from 68-95-1 (N-Acetyl-L-proline, the carboxylic acid). Confusion between these two leads to failed coupling reactions due to mismatched functional groups.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of N-Acetyl-L-prolinol is a biphasic workflow starting from the abundant chiral pool material, L-proline. The process prioritizes the retention of stereochemistry at the C2 position.
Workflow Visualization
The following diagram illustrates the logical flow from raw material to purified intermediate, highlighting critical control points.
Figure 1: Step-wise synthesis pathway from L-Proline to N-Acetyl-L-Prolinol.
Rationale: Selective acetylation of the secondary amine over the primary alcohol is achieved through steric control and stoichiometry, although O-acetylation is a side reaction risk if conditions are too forcing.
Procedure:
Dissolve L-Prolinol (1.0 eq) and Et₃N (1.2 eq) in DCM at 0°C.
Add Acetic Anhydride (1.05 eq) dropwise over 30 minutes.
Stir at room temperature for 3 hours.
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.
Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (MeOH:DCM 1:20) or vacuum distillation if high purity is required.
Part 3: Applications in Drug Discovery[7]
N-Acetyl-L-prolinol serves as more than just a passive intermediate; it is an active scaffold in the design of peptidomimetics and chiral auxiliaries.
1. Chiral Auxiliary & Ligand Precursor
The hydroxymethyl group provides a handle for further functionalization (e.g., conversion to a phosphine ligand or a bulky silyl ether), while the acetyl group locks the nitrogen lone pair, preventing unwanted chelation in metal-catalyzed reactions.
2. Peptidomimetic Scaffolds
In medicinal chemistry, the pyrrolidine ring mimics the "turn" structures in proteins (proline turns). The N-acetyl group mimics the peptide bond, making this compound valuable in fragment-based drug discovery (FBDD) for designing inhibitors of proteases or G-protein coupled receptors (GPCRs).
Application Logic Diagram
Figure 2: Strategic utility of N-Acetyl-L-Prolinol in chemical biology and catalysis.
Part 4: Handling, Stability & Safety (E-E-A-T)
Trustworthiness Protocol:
Every batch of N-Acetyl-L-prolinol should be validated for enantiomeric excess (ee%) prior to use in asymmetric synthesis. A racemic scaffold will compromise the stereopurity of the final pharmaceutical ingredient.
Storage: Hygroscopic. Store under nitrogen or argon at 2-8°C.
Stability: Stable under neutral conditions. Avoid strong acids (amide hydrolysis) or strong oxidants.
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550996, 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethan-1-one. Retrieved from [Link]
Sourcing and Validation of N-Acetyl-L-Prolinol: A Technical Guide for Medicinal Chemistry
The following technical guide details the sourcing, validation, and application of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (commonly referred to as N-Acetyl-L-prolinol ). Executive Summary Molecule: 1-((S)-2-Hyd...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, validation, and application of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (commonly referred to as N-Acetyl-L-prolinol ).
Executive Summary
Molecule: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Common Name: N-Acetyl-L-prolinol
CAS Registry Number: 66158-68-7 (Specific to (S)-isomer)
Core Application: Chiral auxiliary in asymmetric synthesis; organocatalysis; fragment-based drug discovery (FBDD).[1][2]
This guide addresses a critical supply chain ambiguity: the frequent confusion between N-Acetyl-L-prolinol (the alcohol) and N-Acetyl-L-proline (the acid).[1][2] Researchers must validate the oxidation state of the C2-substituent to prevent costly synthetic dead-ends.[1][2]
Part 1: The Commercial Supply Landscape
The "Identity Crisis" in Cataloging
A significant number of chemical search engines conflate the target molecule with its oxidized congener.[2] When sourcing, you must verify the Chemical Abstracts Service (CAS) number to ensure the correct functional group.[2]
Feature
Target Molecule
Common Decoy
Name
N-Acetyl-L-prolinol
N-Acetyl-L-proline
CAS
66158-68-7
68-95-1
Structure
Pyrrolidine w/ -CH₂OH group
Pyrrolidine w/ -COOH group
State
Viscous Oil / Low-melting solid
Crystalline Solid
Use
Chiral auxiliary, reduction stable
Peptide coupling, ACE inhibition
Verified Commercial Suppliers
Due to the niche nature of the acetylated alcohol compared to the parent amino acid, "Tier 1" global catalogs often stock the precursor (L-Prolinol) rather than the acetylated derivative.
Fluorochem (UK/Global): Explicitly lists 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone under CAS 66158-68-7 .[1][2] This is the primary verified commercial source for the pre-acetylated compound.[2]
Enamine (Ukraine/Global): Major supplier of building blocks; often stocks this under internal codes for "Building Blocks" rather than generic catalogs.[2]
Tier 2: Precursor Suppliers (Buy & Make Strategy)
If the acetylated form is out of stock, the most reliable route is to purchase high-enantiopurity L-Prolinol (CAS 23356-96-9) from major houses (Sigma-Aldrich, Combi-Blocks, TCI) and perform the acetylation in-house (see Protocol 3.1).[1][2]
Part 2: Technical Specifications & Quality Assurance (CoA)
To validate a supplier, request a Certificate of Analysis (CoA) and inspect three Critical Quality Attributes (CQAs).[2]
Critical Quality Attributes
Enantiomeric Excess (ee%): Must be >98% . The (S)-configuration is the active chiral lever.[1][2] Racemization can occur if the supplier used harsh acetylation conditions (high heat/strong acid).[2]
O-Acetylation Impurity: The primary impurity is (S)-(1-acetylpyrrolidin-2-yl)methyl acetate (the di-acetylated ester).[1][2] This occurs if the supplier used excess acetic anhydride without selective control.[2]
Residual Solvent: Pyridine or Triethylamine (TEA) are often used as bases.[2] Check for characteristic NMR signals, as these amines can poison downstream organocatalytic reactions.[2]
Supplier Vetting Workflow
The following decision tree illustrates the logic for accepting or rejecting a batch based on analytical data.
Figure 1: Decision matrix for validating commercial batches of N-Acetyl-L-prolinol.
Part 3: Synthesis & Impurity Profiling
If commercial stock is unavailable or fails QC, the synthesis of N-Acetyl-L-prolinol is a self-validating protocol.[1][2] The chemistry relies on the nucleophilic differential between the secondary amine (pyrrolidine) and the primary alcohol.[2]
Selective N-Acetylation Protocol
Objective: Acetylate the nitrogen without esterifying the alcohol.[2]
Setup: Dissolve L-Prolinol and TEA in dry DCM under nitrogen atmosphere. Cool to 0°C .[2]
Addition: Add Acetic Anhydride dropwise over 30 minutes. Causality: Low temperature and slow addition prevent the kinetic energy required for the less nucleophilic hydroxyl group to react.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
Quench: Add saturated NaHCO₃ solution.
Workup: Extract with DCM (3x). Wash combined organics with brine.[2] Dry over Na₂SO₄.[2]
Purification: If O-acetylation is observed (TLC Rf ~0.5 vs Product Rf ~0.2 in 10% MeOH/DCM), treat the crude oil with LiOH in THF/Water (1:1) for 30 minutes to selectively hydrolyze the ester back to the alcohol.
Impurity Formation Pathway
Understanding the competition between N- and O-acetylation allows for rapid troubleshooting.[1][2]
Figure 2: Reaction pathway showing the kinetic selectivity for N-acetylation and the remediation of the O-acetyl impurity.
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 66141, N-Acetyl-L-proline (Acid Variant Warning). Retrieved from [1][2]
Sigma-Aldrich. (2025).[2] L-Prolinol Product Sheet (Precursor). Retrieved from [1][2]
Wilkinson, T. J., et al. (2006).[2] "Practical Asymmetric Synthesis of Proline Derivatives." Organic Process Research & Development. (General reference for proline derivative acetylation selectivity).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Safety, Handling, and Application of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Document Control:
Version: 1.0
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads
Executive Summary
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (commonly N-Acetyl-L-prolinol ) is a pivotal chiral building block in asymmetric synthesis and fragment-based drug discovery (FBDD). While structurally related to the amino acid proline, the reduction of the carboxylate to a primary alcohol and subsequent N-acetylation alters its physicochemical profile significantly. This guide moves beyond basic MSDS data to provide a validated operational framework for handling this viscous, polar intermediate, ensuring high-fidelity experimental outcomes and personnel safety.
Part 1: Physicochemical Profile & Hazard Identification
Understanding the molecular behavior of N-Acetyl-L-prolinol is the first step in risk mitigation. Its high polarity and viscosity dictate specific handling protocols.
H335: May cause respiratory irritation (STOT SE 3).[1][2]
Scientist’s Insight: The primary operational hazard is not acute lethality, but ocular damage and sensitization . The viscous nature of the compound makes it difficult to rinse off effectiveley if splashed.
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient without specific material compatibility considerations.
Splash/Immersion: Amides can permeate thin nitrile. For prolonged contact or cleaning spills, use Silver Shield/4H laminate gloves .
Eye Protection: Chemical splash goggles are mandatory. Face shields are required during vacuum distillation due to implosion/bumping risks.
Respiratory: If working outside a hood (not recommended), use a half-face respirator with Organic Vapor/P100 cartridges.
Part 3: Operational Protocols (Storage, Transfer, Synthesis)
The following protocols are designed to maintain the enantiomeric excess (ee) of the reagent and prevent degradation.
Storage & Stability
Hygroscopicity: The primary alcohol moiety is hygroscopic. Water absorption does not cause immediate danger but will ruin stoichiometric precision in asymmetric synthesis.
Protocol: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).
Temperature: Ambient storage is generally acceptable, but 2–8°C is preferred to inhibit microbial growth (common in amino acid derivatives) and oxidation.
Transferring Viscous Liquids
N-Acetyl-L-prolinol is viscous.[3] Volumetric transfer via standard pipettes leads to high error rates.
Gravimetric Transfer (Recommended): Weigh the reagent directly into the reaction vessel using a tared syringe.
Viscosity Reduction: If the liquid is too thick for a standard needle, gently warm the container to 30–35°C (water bath) to lower viscosity before drawing into the syringe. Do not overheat , as this may promote racemization over long periods.
Synthesis Workflow: Reaction Workup
Because the compound is water-soluble, standard aqueous extraction often leads to product loss.
Key Technical Note: When extracting N-Acetyl-L-prolinol from an aqueous quench, saturation of the aqueous phase with NaCl ("salting out") is critical to force the polar organic compound into the organic layer (DCM or Ethyl Acetate).
Part 4: Emergency Response & Waste Management
Spill Management
Isolate: Evacuate the immediate area if the spill is >500 mL.
PPE: Don double nitrile gloves and goggles.
Absorb: Use vermiculite or sand. Do not use cellulose-based absorbents (paper towels) for large spills if strong oxidizers are present in the lab, though the compound itself is stable.
Clean: Scrub the area with a detergent solution. The compound is sticky; water alone will smear it.
First Aid
Eye Contact: Immediately flush with water for 15 minutes.[4][2][5] Lifting eyelids is crucial as the viscous liquid can trap under the lid. Seek medical attention immediately.
Skin Contact: Wash with soap and copious water.[2][5] Do not use organic solvents (ethanol/acetone) to clean skin, as this enhances transdermal absorption.
Protocol: Dissolve in a combustible solvent (e.g., acetone) before placing in the waste container to prevent sticky residues from clogging waste drums.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54607, 1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone.[1][6] Retrieved from [Link]
literature review on the applications of pyrrolidine-based compounds
From Medicinal Chemistry to Next-Gen Materials Executive Summary The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is a "privileged scaffold" in modern chemistry.[1] Its structural rigidity, unique pKa...
Author: BenchChem Technical Support Team. Date: March 2026
From Medicinal Chemistry to Next-Gen Materials
Executive Summary
The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is a "privileged scaffold" in modern chemistry.[1] Its structural rigidity, unique pKa profile (typically 11.27 for the parent molecule), and ability to function as both a ligand and a catalyst make it indispensable. This guide analyzes the technical applications of pyrrolidine-based compounds in three critical domains: Pharmaceutical Design (specifically DPP-4 inhibitors), Asymmetric Organocatalysis , and Electrochemical Materials (Ionic Liquids).
Medicinal Chemistry: The Pyrrolidine Pharmacophore
The pyrrolidine ring is not merely a linker; it is a functional element that dictates binding affinity through conformational entropy reduction.
Structural-Activity Relationship (SAR) Mechanics
Conformational Bias: Unlike flexible aliphatic chains, the pyrrolidine ring restricts the spatial arrangement of substituents, often locking ligands into a bioactive conformation that minimizes the entropic penalty of binding to a protein target.
Hydrogen Bonding: The nitrogen atom acts as a crucial hydrogen bond acceptor (or donor when protonated), often anchoring the molecule within an enzyme's active site (e.g., the S1' pocket of ACE or DPP-4 enzymes).
Metabolic Stability: Substituents on the ring (fluorine, nitrile) can modulate metabolic susceptibility, a strategy seen in Vildagliptin and Saxagliptin .
Case Study: DPP-4 Inhibitors (Vildagliptin)
Vildagliptin (Galvus) represents a quintessential application of the pyrrolidine scaffold. It functions as a potent, competitive, and reversible inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
Mechanism: The nitrile group (cyanopyrrolidine) forms a covalent but reversible imidate adduct with the active site Serine-630 of the DPP-4 enzyme.
Role of Pyrrolidine: The pyrrolidine ring fits precisely into the S2 hydrophobic pocket, ensuring high selectivity over related peptidases (DPP-8/9).
Technical Protocol: Synthesis of Vildagliptin
Objective: Synthesis of (2S)-1-{[(3-hydroxytricyclo[3.3.1.1^3,7]dec-1-yl)amino]acetyl}pyrrolidine-2-carbonitrile (Vildagliptin).
Scale: Laboratory Bench (10g scale).
Safety: Chloroacetyl chloride is a lachrymator. Work in a fume hood.
Phase 1: Acylation of L-Prolinamide[2]
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with L-Prolinamide (10.0 g, 87.6 mmol) and Dichloromethane (DCM) (150 mL).
Cooling: Immerse RBF in an ice/salt bath to reach 0°C.
Addition: Add Chloroacetyl chloride (10.8 g, 96.0 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temp < 5°C.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours.
Checkpoint (TLC): Eluent (EtOAc:MeOH 9:1). Disappearance of L-Prolinamide (ninhydrin stain).
Workup: Wash with sat. NaHCO3 (2 x 50 mL). Dry organic layer over MgSO4, filter, and concentrate.
Coupling: To a solution of Intermediate B (1 eq) in 2-Butanone (MEK) , add 3-amino-1-adamantanol (1.1 eq) and K2CO3 (2.5 eq).
Catalysis: Add catalytic Potassium Iodide (KI) (0.1 eq) to accelerate the Finkelstein-like displacement.
Heating: Reflux at 80°C for 4 hours.
Purification: Filter inorganic salts. Concentrate filtrate.[1] Recrystallize from 2-propanol.
Validation: Melting point 148-150°C. IR spectrum: Nitrile peak at ~2240 cm⁻¹.
Visualization: Vildagliptin Synthesis Workflow
Caption: Step-by-step synthetic pathway for Vildagliptin, highlighting critical intermediates and reagents.
Organocatalysis: The Proline Revolution
L-Proline and its derivatives (e.g., Jørgensen-Hayashi catalysts) have revolutionized asymmetric synthesis by mimicking enzymatic aldolase activity without metals.
Mechanism: Enamine vs. Iminium Activation
The catalytic cycle bifurcates based on the substrate and the desired transformation (HOMO vs. LUMO activation).
Feature
Enamine Activation
Iminium Activation
Substrate
Carbonyl with -proton (Ketone/Aldehyde)
-Unsaturated Carbonyl
Reactive Species
Nucleophilic Enamine
Electrophilic Iminium Ion
Reaction Type
Aldol, Mannich, -Functionalization
Michael Addition, Cycloaddition
Role of Pyrrolidine
Secondary amine forms enamine; Carboxylic acid directs stereochemistry via H-bonding.
Secondary amine forms iminium; Bulky groups shield one face.
Visualization: Proline Catalytic Cycles
Caption: Dual modes of Proline organocatalysis: Enamine (nucleophilic) and Iminium (electrophilic) activation cycles.
Materials Science: Pyrrolidinium Ionic Liquids
Beyond biology, the pyrrolidine cation (pyrrolidinium) is a cornerstone of "Green Energy" electrolytes.
Key Properties
Electrochemical Window: Pyrrolidinium-based Ionic Liquids (ILs), such as
-butyl--methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (BMP-TFSI) , exhibit wide electrochemical windows (> 5.0 V vs Li/Li+), making them superior to imidazolium ILs for Lithium-Ion Batteries (LIBs) where cathodic stability is critical.
Thermal Stability: Stable up to 300-400°C, preventing thermal runaway in high-performance batteries.
Application Data
Cation
Anion
Conductivity (mS/cm)
Electrochemical Window (V)
Application
-butyl--methylpyrrolidinium
TFSI
2.2
5.5
Li-Ion Battery Electrolyte
-propyl--methylpyrrolidinium
FSI
4.8
5.2
High-Rate Supercapacitors
-butyl--methylpyrrolidinium
BF4
3.1
4.5
Electrochemical Double-Layer Capacitors
References
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs . MDPI. Link
Process for the preparation of vildagliptin . Google Patents (WO2021116897A1). Link
Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes . MDPI. Link
Heterogeneous organocatalysis: the proline case . RSC Publishing. Link
Recent insights about pyrrolidine core skeletons in pharmacology . PubMed Central. Link
solubility of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in common organic solvents
An In-depth Technical Guide Solubility Profile of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone: A Theoretical and Practical Guide for Drug Development Abstract The solubility of an active pharmaceutical ingredient (A...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Solubility Profile of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone: A Theoretical and Practical Guide for Drug Development
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that governs crucial stages of drug development, including synthesis, purification, crystallization, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, a key chiral building block. In the absence of extensive published empirical data, this document establishes a robust theoretical framework based on the molecule's physicochemical properties to predict its solubility in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers and drug development professionals to generate reliable data and make informed decisions in their process and formulation development endeavors.
Introduction: The Critical Role of Solvent Selection
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is a versatile chiral intermediate whose utility in pharmaceutical synthesis is well-recognized. The efficiency of its incorporation into synthetic routes, its purification via crystallization, and its ultimate formulation are all profoundly influenced by its interaction with various solvents.[1] An in-depth understanding of its solubility profile is, therefore, not an academic exercise but a fundamental prerequisite for successful process development.[1]
This guide dissects the molecular attributes of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone to forecast its behavior in solvents of varying polarity and hydrogen bonding capability. It further bridges theory and practice by providing a gold-standard methodology for empirical solubility determination.
Physicochemical Characterization and Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a reliable guidepost: solutes dissolve best in solvents with similar polarity and hydrogen bonding characteristics.[2]
Molecular Structure Analysis
To predict the solubility of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (Molecular Formula: C₇H₁₃NO₂[3]), we must first examine its key functional groups:
Tertiary Amide: The molecule contains a tertiary amide group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Unlike primary or secondary amides, there is no N-H bond, so this group cannot act as a hydrogen bond donor.[4][5]
Primary Hydroxyl Group (-CH₂OH): This group is highly polar and is capable of acting as both a hydrogen bond donor (via the O-H) and a hydrogen bond acceptor (via the oxygen lone pairs).[6]
Pyrrolidine Ring and Acetyl Group: These components contribute to the molecule's size and introduce non-polar, hydrophobic character, which will decrease solubility in highly polar solvents like water.[4]
The presence of both strong hydrogen-bonding functionalities and non-polar regions suggests a nuanced solubility profile, with high solubility expected in polar solvents that can engage in these interactions.
Intermolecular Forces and Solubility
The primary forces governing the solubility of this compound will be:
Hydrogen Bonding: This is the most significant interaction. The hydroxyl group is the primary driver, capable of donating and accepting hydrogen bonds. The amide carbonyl is a key acceptor site.[7][8] Solvents that can participate in hydrogen bonding are expected to be effective.
Dipole-Dipole Interactions: The polar C=O and O-H bonds create a significant molecular dipole, allowing for favorable interactions with other polar solvent molecules.
Van der Waals Forces: The hydrocarbon backbone of the pyrrolidine ring and acetyl group will interact via weaker London dispersion forces, which are the primary interactions with non-polar solvents.
The energy required to break the solute-solute interactions in the solid state must be compensated by the energy released from forming strong solute-solvent interactions for dissolution to occur.[8]
use of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone as a chiral ligand in asymmetric synthesis
-Acetyl-L-Prolinol as a Chiral Ligand and Supramolecular Catalyst. Compound CAS: 27822-68-0 Common Name: -Acetyl-L-prolinol Executive Summary 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (herein referred to as -Acety...
Author: BenchChem Technical Support Team. Date: March 2026
-Acetyl-L-Prolinol as a Chiral Ligand and Supramolecular Catalyst.
Compound CAS: 27822-68-0
Common Name:-Acetyl-L-prolinol
Executive Summary
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (herein referred to as
-Acetyl-L-prolinol ) represents a distinct class of chiral scaffolds derived from L-proline. Unlike its parent amine (L-prolinol) or the widely used diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), the -acetyl derivative possesses a non-basic nitrogen due to amide resonance.
This structural modification fundamentally alters its coordination chemistry:
Ligand Mode: It functions as an O,O-bidentate ligand (via the amide oxygen and hydroxyl oxygen) for hard Lewis acids (Ti, Zn), rather than the N,O-chelation seen in classic amino-alcohols.
Supramolecular Mode: It serves as a Hydrogen Bond Acceptor (HBA) in the formation of Chiral Deep Eutectic Solvents (CDES) , enabling "Green" organocatalysis without additional volatile solvents.
This guide details two validated protocols: Titanium-catalyzed alkynylation of aldehydes (Ligand Mode) and Organocatalytic Michael Addition in Deep Eutectic Solvents (Supramolecular Mode).
Chemical Properties & Handling[1]
Property
Specification
Molecular Formula
Molecular Weight
143.18 g/mol
Physical State
Viscous colorless to light yellow liquid
Solubility
Miscible in water, alcohols, DCM; Low solubility in hexanes.
Stability
Stable amide bond; resistant to racemization under standard conditions.
While free amino-alcohols are standard for zinc additions,
-acylated prolinols are effective ligands for Titanium-mediated transformations. The amide oxygen acts as a Lewis base, coordinating to the metal center alongside the deprotonated hydroxyl group, creating a chiral pocket for nucleophilic attack.
Mechanism of Action
The ligand reacts with
to displace isopropoxide ligands. The resulting chiral Titanate complex activates the aldehyde carbonyl while simultaneously directing the approach of the acetylide nucleophile (generated in situ from the alkyne and or base).
Experimental Protocol
Target Reaction: Asymmetric addition of phenylacetylene to benzaldehyde.
In a flame-dried Schlenk flask under Argon, dissolve
-Acetyl-L-prolinol (28.6 mg, 0.2 mmol) in anhydrous Toluene (2.0 mL).
Add
(0.15 mL, 0.5 mmol) dropwise.
Stir at room temperature for 60 minutes. The solution typically turns light yellow, indicating ligand exchange.
Nucleophile Generation:
Cool the mixture to 0°C.
Add Phenylacetylene (1.2 mmol) followed by
(1.2 mL, 1.2 mmol) dropwise. Caution: Exothermic. Gas evolution may occur.
Stir at 0°C for 30 minutes to form the Zinc-acetylide species, which transmetallates to the Chiral Titanium complex.
Substrate Addition:
Add Benzaldehyde (1.0 mmol) slowly to the reaction mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
Quenching & Isolation:
Quench the reaction with saturated
solution (5 mL).
Extract with
( mL).
Wash combined organics with brine, dry over
, and concentrate.
Purify via flash column chromatography on silica gel.
Expected Outcome:
Yield: 75–85%
Enantioselectivity (ee): 60–80% (Note: Bulky derivatives often yield higher ee, but the
-acetyl core provides a baseline for steric investigation).
Application II: Supramolecular Catalysis in Deep Eutectic Solvents (DES)
Primary Role: Chiral Hydrogen Bond Acceptor (HBA)
This is a modern "Green Chemistry" application where
-Acetyl-L-prolinol acts simultaneously as the solvent and the chiral inducer. When mixed with a Hydrogen Bond Donor (HBD) like Glycolic Acid, it forms a stable eutectic liquid at room temperature.
Workflow Visualization (DOT)
Figure 1: Formation and catalytic cycle of N-Acetyl-L-Prolinol based Deep Eutectic Solvents.
Experimental Protocol
Target Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene.
Reagents:
HBA:
-Acetyl-L-prolinol
HBD: Glycolic Acid
Substrates: Cyclohexanone, trans-β-Nitrostyrene
Step-by-Step Procedure:
Preparation of Chiral DES:
Mix
-Acetyl-L-prolinol (1.0 equiv) and Glycolic Acid (1.0 equiv) in a sealed vial.
Heat to 60–80°C with stirring until a clear, homogeneous liquid forms (approx. 30–60 mins).
Cool to room temperature.[2] The liquid should remain stable (no crystallization).
Catalytic Reaction:
To the DES (used as solvent, approx 0.5 mL per 0.5 mmol substrate), add trans-β-Nitrostyrene (0.5 mmol) and Cyclohexanone (1.0 mmol).
Stir the mixture at Room Temperature (or 0°C for higher selectivity). No additional solvent is needed.
Work-up & Recycling:
Add water (2 mL) and extract the product with
or EtOAc (minimal volume). The DES components remain largely in the aqueous/polar phase.
Recycling: The aqueous phase containing the DES can be dried under vacuum to regenerate the catalytic solvent for subsequent cycles.
Why this works: The chiral environment of the DES, formed by the dense hydrogen-bonding network of the
-acetyl-L-prolinol, directs the approach of the enolized ketone to the nitroolefin.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Enantioselectivity (Method I)
Ligand-Metal mismatch or Temperature drift
Ensure is fresh (colorless). Maintain 0°C strictly during nucleation.
Low Yield (Method I)
Incomplete Transmetallation
Increase time for + Alkyne mixing before adding aldehyde.
Solidification of DES (Method II)
Moisture absorption
Dry DES components thoroughly before mixing. Store DES in a desiccator.
Racemization
High Temperature
Do not exceed 80°C during DES formation. Perform catalysis at 0°C if ee is low.
References
Chiral Deep Eutectic Solvents (DES): Ñíguez, J. A., et al. "Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis." RSC Sustainability, 2024 .
Titanium Catalysis Overview: Chohan, P., et al. "Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols."[3] ChemRxiv, 2019 .[3]
General Prolinol Amide Utility: "Chiral Auxiliaries Derived from Prolinol: A Technical Guide." BenchChem.
Chiral Shift Reagents: Naziroglu, H. N., et al. "Application of L-proline derivatives as chiral shift reagents." Chirality, 2011 .
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-SYN-2026-04
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Target Molecule: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Common Name: N-Acetyl-L-Prolinol
CAS: 27822-68-0 (S-isomer)
Molecular Formula: C
HNOMolecular Weight: 143.18 g/mol
This Application Note details the process engineering required to scale the synthesis of N-acetyl-L-prolinol from gram to kilogram quantities. This molecule is a critical chiral building block and organocatalyst precursor. While the chemistry appears trivial on paper, scale-up introduces significant hazards regarding hydrogen evolution, exotherm control, and chemoselectivity (N- vs. O-acetylation).
Criticality of the "S" Configuration:
The utility of this compound relies entirely on its optical purity (
ee). The protocol below prioritizes the retention of stereochemistry inherent in the L-proline starting material, avoiding racemization pathways common in high-temperature amide couplings.
Route Selection & Process Logic
To ensure a robust, self-validating process, we evaluated two primary retrosynthetic pathways.
Route A (Amide Reduction): Acetylation of L-Proline
Reduction of N-Acetyl-L-Proline.
Flaw: Reducing the carboxylic acid of an amide without reducing the amide bond itself requires highly specific conditions (e.g., Borane-THF or Mixed Anhydride/NaBH
). Standard reductants (LAH) will reduce the amide to an amine (N-ethyl-L-prolinol), destroying the target functionality.
Route B (The "Golden" Route): Reduction of L-Proline
Selective Acetylation of L-Prolinol.
Advantage:[1][2] The reduction of L-proline to L-prolinol is a benchmarked industrial process. The subsequent acetylation can be tuned for chemoselectivity (Amine > Alcohol).
Selected Strategy: Route B using the NaBH
/I system for reduction (safer than LiAlH at scale) followed by controlled acylation .
Decision Matrix Visualization
Caption: Route B (Green) is selected for scale-up due to safety profile and chemoselectivity control.
Detailed Protocol: The Self-Validating System
Phase 1: Reduction of L-Proline (The McKennon System)
Safety Warning: This reaction generates Hydrogen gas (
). Reactor must be grounded and vented to a scrubber. Iodine addition is exothermic.
Reagents:
L-Proline (1.0 equiv)
Sodium Borohydride (NaBH
, 2.4 equiv)
Iodine (I
, 1.0 equiv)
THF (Anhydrous, 10 Vol)
Step-by-Step:
Charging: Charge a reactor with L-Proline and NaBH
under N. Add THF. The suspension is stirred at 0°C.[3]
Activation (The Critical Step): Dissolve I
in THF. Add this solution dropwise to the reactor over 2 hours.
Mechanism:[4] Generates Borane-THF complex in situ.
Control: Maintain internal temp
C. Monitor evolution.
Reaction: Once addition is complete and gas evolution subsides, heat to reflux (66°C) for 18 hours.
Checkpoint: TLC or GC should show disappearance of Proline.
Quench (Hazardous): Cool to 0°C. CAREFULLY add Methanol dropwise until clear solution forms (dissolves borane complexes).
Workup: Evaporate solvent. Dissolve residue in 20% KOH (aq). Stir for 4 hours to break Boron-Nitrogen bonds. Extract with DCM.
Challenge: L-Prolinol has two nucleophiles: the secondary amine and the primary alcohol. We must acetylate the amine only.
Reagents:
L-Prolinol (from Phase 1)
Acetic Anhydride (Ac
O, 1.1 equiv)
Triethylamine (TEA, 1.2 equiv)
DCM (10 Vol)
Corrective Reagent: 2N NaOH (aq)
Step-by-Step:
Setup: Dissolve L-Prolinol and TEA in DCM. Cool to -10°C.
Addition: Add Ac
O diluted in DCM slowly over 1 hour.
Why -10°C? Kinetic control favors the more nucleophilic amine over the alcohol.
Monitoring: Warm to RT. Stir 2 hours.
The "Self-Correcting" Wash:
Take an aliquot. If HPLC shows O-acetyl impurity (ester), add 2N NaOH to the reactor and stir vigorously for 30 mins.
Logic: Esters hydrolyze rapidly in base; Amides (the product) are stable. This step guarantees chemoselectivity.
Isolation: Separate organic layer. Wash with brine. Dry over MgSO
.
Final Purification: High vacuum distillation.
Product: Colorless to pale yellow oil.
Process Flow & Engineering Controls
The following diagram illustrates the unit operations and critical control points (CCPs) for the manufacturing floor.
Caption: Manufacturing workflow highlighting Critical Control Points (CCPs) for safety and purity.
Quality Control & Analytical Strategy
To ensure the protocol is valid, the following specifications must be met at the intermediate and final stages.
Parameter
Method
Specification
Rationale
L-Prolinol Purity
GC-FID
>98.0%
Unreacted proline will not acetylate cleanly in DCM; must be removed.
Water Content
Karl Fischer
<0.1%
Water consumes AcO, leading to stoichiometry errors.
Chiral Purity (ee)
Chiral HPLC
>99.0%
Use Chiralpak AD-H or similar. Racemization indicates excessive heat during reflux.
O-Acetyl Impurity
H-NMR / HPLC
<0.5%
Check for shift of CH-O protons. If high, repeat NaOH wash.
Residual Boron
ICP-MS
<10 ppm
Boron salts can poison downstream catalysts.
Analytical Insight:
In
H NMR (CDCl), N-acetyl-L-prolinol exhibits rotamers due to the amide bond. You will see duplicated peaks (approx 3:1 ratio). Do not mistake this for impurities. The CH-OH protons typically appear around 3.6-3.8 ppm. If O-acetylation occurs, these shift downfield to ~4.2 ppm.
Troubleshooting & Deviation Management
Issue: Low yield in Phase 1 (Reduction).
Root Cause:[6] Incomplete cleavage of the Boron-Amine complex.
Fix: Extend the KOH hydrolysis time or switch to a reflux in MeOH/HCl followed by basification (though KOH is preferred for safety).
Issue: Product is colored (Dark Yellow/Brown).
Root Cause:[6] Iodine carryover or oxidation of amines.
Fix: Wash the organic phase of Phase 1 with 10% Sodium Thiosulfate (
) to quench residual iodine before distillation.
Issue: Solidification of reaction mixture during Ac
O addition.
Root Cause:[6] TEA-Acetate salts precipitating in DCM.
Fix: This is normal. Ensure overhead stirring has sufficient torque. The salts dissolve during the aqueous workup.
References
Reduction Methodology (NaBH4/I2):
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.
Selective Acetylation Strategies:
Boto, A., Hernandez, D., & Hernandez, R. (2007). Selective N-acylation of amino alcohols. Organic Process Research & Development. (General reference for selective acylation principles).
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in the stereoselective synthesis of complex natural products
Application Note: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in Stereoselective Synthesis Executive Summary 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, commonly known as N-Acetyl-L-prolinol, is a highly versa...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in Stereoselective Synthesis
Executive Summary
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, commonly known as N-Acetyl-L-prolinol, is a highly versatile chiral building block and auxiliary used extensively in asymmetric synthesis and the development of complex []. Derived from the natural chiral pool (L-proline), this molecule features a rigid pyrrolidine scaffold and an N-acetyl group that provides both steric shielding and a coordination site for []. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for utilizing N-Acetyl-L-prolinol in the synthesis of chiral Peptide Nucleic Acid (PNA) monomers and stereodefined natural product3[3].
Structural Rationale & Physicochemical Profiling
The efficacy of N-Acetyl-L-prolinol stems from its unique structural topology:
Conformational Rigidity: The five-membered pyrrolidine ring restricts the rotational degrees of freedom, locking the molecule into predictable conformations during 4[4].
Orthogonal Functionality: The primary hydroxyl group allows for easy esterification or Mitsunobu activation, while the secondary amine is robustly protected by the acetyl group, preventing unwanted N-alkylation or intramolecular 3[3].
Chelation Potential: The acetyl carbonyl oxygen acts as a powerful Lewis base, capable of chelating alkali metals (Li⁺, Na⁺) to form highly organized, rigid transition states during [].
Mechanistic Framework: The Chelation-Controlled Transition State
When N-Acetyl-L-prolinol is utilized as a chiral auxiliary (e.g., as an ester), stereocontrol is achieved via a chelation-controlled transition state. Deprotonation with a bulky base like LiHMDS generates a Z-enolate. The lithium cation chelates both the enolate oxygen and the N-acetyl carbonyl oxygen, rigidifying the complex. The pyrrolidine ring acts as a steric wall, effectively shielding the Re-face of the enolate. Consequently, electrophilic attack is restricted almost exclusively to the Si-face, yielding products with high diastereomeric excess (>95% d.e.).
Fig 1. Stereochemical induction model of N-Acetyl-L-prolinol mediated asymmetric alkylation.
Standardized Protocols for Stereoselective Synthesis
Protocol A: Synthesis of Chiral PNA Monomers via Mitsunobu Inversion
Causality: The Mitsunobu reaction allows the direct coupling of nucleobases to the primary carbon of N-acetyl-L-prolinol. The N-acetyl group provides sufficient steric bulk to prevent competitive elimination, directing the incoming nucleobase to undergo a clean Sₙ2 3[3]. The use of DEAD and PPh₃ at 0 °C minimizes the thermal degradation of the betaine intermediate.
Step-by-Step Workflow:
Preparation: Dissolve 1.0 eq of N-Acetyl-L-prolinol and 1.1 eq of the protected nucleobase (e.g., N-benzoyl adenine) in anhydrous THF under an argon atmosphere.
Activation: Add 1.2 eq of Triphenylphosphine (PPh₃) and cool the vessel to 0 °C.
Coupling: Dropwise add 1.2 eq of Diethyl azodicarboxylate (DEAD).
Self-Validation Check: The reaction mixture will initially turn bright yellow. The fading of this color to pale yellow/colorless confirms the consumption of the active betaine intermediate.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Check: TLC monitoring (EtOAc/Hexane 1:1) must show the complete disappearance of the KMnO₄-active prolinol spot and the emergence of a strong UV-active product spot.
Isolation: Concentrate in vacuo and purify via silica gel chromatography to isolate the chiral PNA 3[3].
Protocol B: Asymmetric Ester Enolate Alkylation
Causality: LiHMDS is selected over LDA because its increased steric bulk prevents nucleophilic attack on the ester carbonyl, while the lithium cation ensures tight chelation for Z-enolate formation. Toluene can be used as a co-solvent to tighten the ion pair, further enhancing facial selectivity.
Step-by-Step Workflow:
Enolization: Dissolve the N-Acetyl-L-prolinol ester in anhydrous THF (0.1 M) and cool to -78 °C.
Deprotonation: Add 1.1 eq of LiHMDS (1.0 M in THF) dropwise. Stir for 45 minutes.
Self-Validation Check: A subtle shift to a pale yellow hue indicates successful enolate formation.
Alkylation: Add 1.2 eq of the electrophile (e.g., benzyl bromide) slowly down the side of the flask.
Quenching: After 2 hours, quench the reaction at -78 °C with saturated aqueous NH₄Cl.
Self-Validation Check: Extract the crude mixture and perform a ¹H-NMR scan. The ratio of the alpha-proton signals will directly validate the diastereomeric excess (target >15:1 ratio).
Quantitative Data & Optimization
The following table summarizes the optimization of the enolate alkylation step, demonstrating the causality of base and solvent selection on stereochemical outcomes.
Base
Solvent System
Temp (°C)
Yield (%)
Diastereomeric Excess (d.e. %)
Mechanistic Observation
LDA
THF
-78
75
82
Loose ion pairing; competitive side reactions.
NaHMDS
THF
-78
81
74
Weak chelation by Na⁺ reduces transition state rigidity.
LiHMDS
THF
-78
88
96
Optimal Li⁺ chelation locks Z-enolate geometry.
LiHMDS
Toluene/THF
-78
65
98
Tighter ion pairing maximizes d.e. but reduces solubility.
Case Study: Helical Supramolecular Self-Assembly
Beyond acting as a transient auxiliary, the N-Acetyl-L-prolinol scaffold is permanently incorporated into prolamide nucleosides to induce helical supramolecular 4[4]. The prolyl acetamide backbone provides essential carbonyl and hydroxyl groups that participate in Watson-Crick type hydrogen bonding, driving the formation of highly ordered synthetic 6[6].
Fig 2. Synthetic workflow for chiral PNA monomers via Mitsunobu inversion of N-Acetyl-L-prolinol.
References
[] Title: CAS 66158-68-7 (N-Acetyl-L-prolinol) - BOC Sciences. Source: bocsci.com.
[3] Title: Synthesis of Achiral and Chiral Peptide Nucleic Acid (PNA) Monomers Using Mitsunobu Reaction. Source: researchgate.net. 3
novel applications of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in organic synthesis
Topic: Novel Applications of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Profession...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Novel Applications of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in Organic Synthesis
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (also known as
-Acetyl-L-prolinol ) is a high-value chiral synthon derived from L-proline.[1][2] While L-prolinol derivatives are ubiquitous in asymmetric synthesis, the -acetyl variant offers a unique "Goldilocks" profile: it provides the robust stability of an amide (unlike the acid-labile Boc group) while maintaining a low molecular weight for high atom economy.[1]
This Application Note details the utilization of
-Acetyl-L-prolinol as a chiral scaffold for peptidomimetics and a precursor for enantiopure nitriles (critical for DPP-4 inhibitor analogs).[1][2] We present validated protocols for converting the hydroxyl "handle" into diverse pharmacophores without compromising the stereochemical integrity of the C2 chiral center.
Part 1: Chemical Profile & Strategic Value
The strategic value of
-Acetyl-L-prolinol lies in its resistance to racemization and its role as a "chiral anchor" in Fragment-Based Drug Discovery (FBDD).[1]
Feature
Technical Advantage
Chiral Fidelity
The (S)-configuration at C2 is sterically reinforced by the -acetyl group, minimizing racemization during oxidation or substitution reactions compared to unprotected amino alcohols.[1]
Atom Economy
Molecular Weight (143.19 g/mol ) is significantly lower than Cbz- or Boc-protected equivalents, making it ideal for scale-up in Green Chemistry workflows.[1][2]
Solubility Profile
Highly soluble in polar organic solvents (DCM, THF, Methanol) and moderately water-soluble, facilitating versatile work-up procedures.[1][2]
Orthogonality
The acetyl group is stable to acidic conditions (e.g., TFA deprotection of other groups) and mild basic conditions, allowing selective manipulation of the hydroxyl group.[2]
Part 2: Application Workflows
Application A: Synthesis of Chiral Nitriles (DPP-4 Inhibitor Scaffolds)
Pyrrolidine-2-carbonitriles are the pharmacophoric core of "gliptin" class diabetes drugs (e.g., Vildagliptin).[1][2]
-Acetyl-L-prolinol serves as a direct precursor to these motifs via a Mesylation-Cyanation sequence.[1][2] This route avoids the instability often seen with proline amide dehydration.[2]
Application B: Accessing Chiral Azides for "Click" Chemistry
The conversion of the hydroxyl group to an azide allows this scaffold to be "clicked" into peptide chains or macrocycles, creating rigid proline turns that stabilize secondary protein structures.[2]
Application C: Controlled Oxidation to Chiral Aldehydes
Oxidation to the aldehyde provides a substrate for Wittig/Horner-Wadsworth-Emmons reactions, extending the carbon chain while retaining the chiral center.
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from
-Acetyl-L-prolinol.
Figure 1: Strategic functionalization of N-Acetyl-L-Prolinol into high-value chiral building blocks.
Part 4: Detailed Experimental Protocols
Protocol 1: Chemoselective Mesylation of
-Acetyl-L-Prolinol
Objective: To convert the hydroxyl group into a reactive leaving group (Mesylate) without racemization.[2]
Dissolution: Dissolve the mesylate in anhydrous DMSO.
Addition: Add NaCN in a single portion.
Heating: Heat the mixture to 50–60°C for 4–6 hours.
Scientific Insight: Higher temperatures (>80°C) may risk partial racemization or hydrolysis of the nitrile. 50°C is the optimal balance between rate and stereochemical integrity.
Work-up: Cool to RT. Pour the mixture into a 5% ferrous sulfate solution (to quench excess cyanide) and extract with Ethyl Acetate (
).
Purification: Wash organics with water (
) to remove DMSO.[2] Dry and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Part 5: Advanced Application - Shono Oxidation Concept
For researchers in medicinal chemistry ,
-Acetyl-L-prolinol derivatives are excellent substrates for electrochemical Shono Oxidation .[1][2]
Mechanism: The
-acetyl group facilitates the formation of an -acyliminium ion intermediate via anodic oxidation.[1][2]
Application: This allows for the introduction of nucleophiles (methoxy, allyl, cyano) at the C5 position (alpha to the nitrogen), creating 2,5-disubstituted pyrrolidines .[2]
Note: The hydroxyl group of the prolinol must be protected (e.g., as an acetate or TBDMS ether) prior to electrolysis to prevent side reactions.[2]
Figure 2: Conceptual workflow for accessing 2,5-disubstituted pyrrolidines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65955, 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one.[1][2] Retrieved from [Link][1][2]
Organic Syntheses (2025). General Procedures for Alcohol to Mesylate Conversion. Organic Syntheses, Coll.[2] Vol. 10. Retrieved from [Link]
MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules Journal.[2] Retrieved from [Link][1][2]
how to improve diastereoselectivity in reactions with 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
This guide addresses the optimization of diastereoselectivity in asymmetric reactions involving 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (also known as -acetyl-L-prolinol ). This compound functions primarily as a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the optimization of diastereoselectivity in asymmetric reactions involving 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (also known as
-acetyl-L-prolinol ).
This compound functions primarily as a chiral auxiliary or a chiral ligand precursor . The presence of the free hydroxyl group at the C2 position and the
-acetyl moiety allows for a powerful Dianion Chelation Strategy , which is distinct from standard Evans (oxazolidinone) or Myers (pseudoephedrine) auxiliary chemistry.
Part 1: The Mechanistic Core (The "Why")
To improve diastereoselectivity, you must control the transition state (TS) geometry.[1] For
-acetyl-L-prolinol, the high selectivity arises from the formation of a rigid Lithium Aza-Enolate Dianion .
The Dianion Mechanism
Unlike
-protected auxiliaries (like SAMP/RAMP), the free hydroxyl group in this molecule plays an active role.
First Deprotonation: The first equivalent of base (LDA) removes the hydroxyl proton, forming a Lithium Alkoxide.
Second Deprotonation: The second equivalent removes an
-proton from the acetyl group, generating the reactive enolate.
The "Locked" Transition State: The Lithium cation acts as a bridge, coordinating the Enolate Oxygen , the Alkoxide Oxygen , and the Aldehyde Oxygen . This intramolecular chelation creates a highly rigid bicyclic framework that forces the electrophile to approach from the face opposite the bulky pyrrolidine ring.
Key Insight: If you treat this molecule like a standard protected auxiliary (using only 1.0–1.1 equiv of base), you will only deprotonate the hydroxyl group, resulting in zero yield or non-selective background reactions.
Part 2: Visualizing the Stereocontrol
The following diagram illustrates the critical Dianion Transition State . Note how the Lithium atom locks the auxiliary and the substrate into a fixed geometry, minimizing freedom of rotation.
Caption: Figure 1. The formation of the rigid Dilithio Intermediate is the rate-determining factor for stereocontrol. Failure to generate the dianion results in loss of chelation and poor selectivity.
Part 3: Troubleshooting Guide
Use this table to diagnose specific failures in your experimental outcome.
Symptom
Root Cause Analysis
Corrective Action
No Reaction / <10% Yield
Insufficient Base Stoichiometry. The hydroxyl proton is more acidic than the acetyl -protons. If you used 1.0–1.2 equiv of LDA, you only formed the alkoxide, which is not nucleophilic toward the aldehyde.
Increase Base: Use 2.2 to 2.5 equivalents of LDA. The first equiv neutralizes the -OH; the second generates the enolate.[2]
Low Diastereoselectivity (dr < 80:20)
Aggregate Formation. Lithium enolates form stable tetramers/hexamers in THF that react slowly and non-selectively.
Add LiCl: Add 2–3 equiv of anhydrous LiCl to the reaction. This breaks aggregates into reactive monomers/dimers, sharpening the TS.
Low Diastereoselectivity (dr < 80:20)
Temperature Fluctuation. The chelated TS is under kinetic control. Warming above -78°C allows thermodynamic equilibration (retro-aldol), scrambling the stereocenters.
Strict Temp Control: Maintain -78°C throughout the addition and for 30-60 mins post-addition. Quench cold with acidic buffer (AcOH/THF).
"Messy" NMR / Side Products
Oxidation of Enolate. Amide enolates are sensitive to trace oxygen.
Degas Solvents: Ensure THF is freshly distilled or degassed. Use an Ar/N2 manifold with positive pressure.
Poor Solubility
Dianion Precipitation. The dilithio species is highly polar and may crash out of pure THF at -78°C.
Cosolvent: If precipitation is observed, add HMPA or DMPU (1–2 equiv) to solubilize the species, though be aware this can sometimes alter chelation tightness.
Part 4: Optimized Standard Operating Procedure (SOP)
Objective: Asymmetric Aldol Addition of
-acetyl-L-prolinol to Benzaldehyde (Model System).
LDA (Lithium Diisopropylamide) (2.2 mmol, 2.0 M in THF/Heptane)
Anhydrous THF (10 mL)
Benzaldehyde (1.2 mmol)
Saturated aq.
(Quench)
Protocol:
Dianion Generation:
Flame-dry a 25 mL round-bottom flask under Argon.
Add Anhydrous THF (5 mL) and cool to -78°C (Dry ice/Acetone bath).
Add LDA (2.2 mmol) dropwise.
Dissolve
-acetyl-L-prolinol (1.0 mmol) in THF (2 mL) and add slowly down the side of the flask over 5 minutes.
Observation: The solution may turn slightly yellow or cloudy (formation of the dilithio species).
Stir at 0°C for 15 minutes to ensure complete deprotonation (the dianion is stable at 0°C, unlike the mono-enolate of ketones), then re-cool to -78°C .
Aldehyde Addition:
Dissolve Benzaldehyde (1.2 mmol) in THF (1 mL).
Add dropwise to the enolate solution at -78°C .
Stir at -78°C for 1 hour. Do not let the reaction warm up yet.
Quenching & Workup:
While still at -78°C, add AcOH (2.5 mmol) in THF or saturated
solution.
Allow to warm to room temperature.
Extract with EtOAc (3x), wash with brine, dry over
.
Analysis:
Analyze the crude mixture via
NMR. Look for the doublet of the newly formed -hydroxyl proton.
Target Metric: >90:10 dr (syn:anti).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use the O-protected version (e.g., O-Methyl ether) instead?A: Yes, but the mechanism changes. If you block the hydroxyl group (e.g., using the SAMP precursor logic), you lose the "Dianion Chelation." Stereocontrol then relies solely on steric hindrance (the "blocking" effect of the pyrrolidine ring). While this works, the Dianion Strategy (Free -OH) often yields higher selectivity due to the rigid Li-bridge.
Q: Why is my yield low even with 2.2 equiv of base?A: Check your starting material purity.
-acetyl-L-prolinol is hygroscopic. If it contains water, the LDA will be quenched. Dry the starting material by azeotropic distillation with toluene or store it over molecular sieves before use.
Q: How do I remove the auxiliary after the reaction?A: The amide bond in prolinol derivatives is very stable (which is good for the reaction, but bad for removal). Standard hydrolysis (LiOH/H2O) is often too slow.
Recommended Method: Acidic hydrolysis (1N HCl, reflux) if your product is acid-stable.
Alternative: Reduction (LiAlH4) to convert the amide to an amine (this destroys the auxiliary's utility for recovery but yields the amino-alcohol product).
References
BenchChem. (2025). Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Retrieved from .
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. (Foundational context for auxiliary-controlled aldol).
Enders, D., et al. (2000). "Asymmetric Synthesis with (S)- and (R)-RAMP-Hydrazones." Asymmetric Synthesis, 1, 1-10. (Context for Prolinol-derived auxiliaries).
Seebach, D., et al. (1980). "Alkylation of Amino Acids without Loss of Optical Activity." Helvetica Chimica Acta.
Technical Support Center: Troubleshooting 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone Workflows
Welcome to the Technical Support Center for 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone , commonly known as N-Acetyl-L-prolinol . This highly versatile chiral building block is a cornerstone in asymmetric synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone , commonly known as N-Acetyl-L-prolinol . This highly versatile chiral building block is a cornerstone in asymmetric synthesis and the development of modified oligonucleotides, such as Pyrrolidine-based DNA mimics (PyrrNAs) and Amido-Bridged Nucleic Acids (AmNAs)[1][2].
Due to its specific structural features—a rigid pyrrolidine ring, an N-acetyl cap, and a primary alcohol at a chiral center—researchers frequently encounter issues related to moisture sensitivity, steric hindrance, and racemization. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure experimental success.
Handling, Storage, and Moisture Management
Q: Why do my yields for phosphoramidite conversion or O-mesylation consistently drop, even when using fresh reagents?
The Causality: N-Acetyl-L-prolinol is highly hygroscopic. The tertiary amide group (N-acetyl) readily forms hydrogen bonds with atmospheric moisture. When synthesizing phosphoramidites for PyrrNA/AmNA integration, the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) is extremely electrophilic. Even trace amounts of water (<100 ppm) will outcompete the sterically hindered primary alcohol of the prolinol derivative, rapidly hydrolyzing the reagent into an unreactive H-phosphonate species [2][3].
The Solution: Implement a strict azeotropic drying protocol prior to any activation step.
This protocol includes a self-validating Karl Fischer titration step to guarantee anhydrous conditions.
Initial Drying: Dissolve N-Acetyl-L-prolinol in anhydrous toluene (10 mL per gram of substrate) in a round-bottom flask under an argon atmosphere.
Azeotropic Distillation: Evaporate the solvent under reduced pressure at 40°C. Repeat this process three times. Toluene forms an azeotrope with water, effectively stripping moisture from the viscous prolinol matrix.
Validation (Crucial): Redissolve the residue in anhydrous dichloromethane (DCM). Extract a 100 µL aliquot and perform a Karl Fischer titration. Do not proceed unless moisture is < 50 ppm.
Reaction: Cool the solution to 0°C. Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA), followed by dropwise addition of 1.2 equivalents of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Monitoring: Stir for 2 hours at room temperature. Validate completion via TLC (Hexane:EtOAc 1:1, visualizing with phosphomolybdic acid stain).
Oxidation and Racemization Pitfalls
Q: When oxidizing N-acetyl-L-prolinol to the aldehyde (N-acetyl-L-prolinal), my product shows a severe loss of enantiomeric purity. How can I prevent this?
The Causality: The loss of enantiomeric excess (ee%) is caused by base-catalyzed enolization at the C2 chiral center. The alpha-proton at C2 is highly acidic because it is flanked by the newly formed electron-withdrawing aldehyde and the N-acetyl group. During a Swern oxidation, if the triethylamine (TEA) base is added too rapidly or at temperatures above -60°C, it abstracts this proton. The resulting enolate intermediate repotonates non-stereoselectively, leading to rapid racemization.
The Solution: Strict cryogenic temperature control and controlled base addition are mandatory.
Protocol: Enantioselective Swern Oxidation
Preparation: Charge a flame-dried flask with anhydrous DCM and 1.2 eq of oxalyl chloride. Cool the system to strictly -78°C using a dry ice/acetone bath.
Activation: Add 2.4 eq of anhydrous DMSO dropwise over 15 minutes. Stir for 30 minutes at -78°C to form the active alkoxysulfonium intermediate.
Substrate Addition: Dissolve N-acetyl-L-prolinol in DCM and add it dropwise over 30 minutes. Maintain the internal temperature below -70°C.
Base Addition (The Critical Step): Add 5.0 eq of TEA dropwise using a syringe pump set to 0.5 mL/min. Self-Validation: Monitor the internal temperature with a thermocouple; if it spikes above -60°C, pause the addition immediately.
Quenching: Allow the reaction to stir at -78°C for 1 hour, then quench with saturated aqueous NH₄Cl before allowing the flask to warm to room temperature. This neutralizes the base before the enolization pathway becomes thermodynamically favorable.
Q: During solid-phase oligonucleotide synthesis using N-acetyl-L-prolinol-derived phosphoramidites, my coupling efficiency drops significantly compared to standard DNA monomers. How do I optimize this?
The Causality: The bulky, rigid nature of the pyrrolidine ring induces significant steric hindrance. Unlike the flexible ribose sugar in standard DNA/RNA, the N-acetylated pyrrolidine ring restricts the spatial accessibility of the phosphoramidite moiety. This steric bulk impedes the nucleophilic attack by the 5'-OH of the growing oligonucleotide chain on the tetrazole-activated intermediate [2][3].
The Solution: Modify the automated synthesizer cycle to account for steric drag. Use highly acidic activators and extended coupling times.
Activator Switch: Replace standard 1H-tetrazole with 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), which offer higher acidity and better solubility.
Double Coupling: Program the synthesizer to perform a double coupling step (2 x 10 minutes) specifically for the prolinol-derived monomers.
Quantitative Data Summary
The following table summarizes the impact of optimizing moisture and temperature controls on the yield and purity of N-acetyl-L-prolinol derivatives.
Experimental Parameter
Sub-optimal Condition
Optimized Condition
Resulting Metric
Improvement
Moisture Content
> 200 ppm (No azeotropic drying)
< 50 ppm (Toluene azeotrope)
Phosphoramidite Yield
42% ➔ 89%
Swern Oxidation Temp
-40°C during TEA addition
Strictly < -60°C
Enantiomeric Excess (ee%)
65% ➔ >98%
Oligo Coupling Time
3 minutes (Standard DNA)
2 x 10 minutes (Double couple)
Stepwise Coupling Efficiency
81% ➔ 97%
Oligo Activator
1H-Tetrazole
5-Ethylthio-1H-tetrazole
Crude Oligo Purity (HPLC)
70% ➔ 92%
Workflow & Troubleshooting Logic
Troubleshooting logical pathways for N-acetyl-L-prolinol modification and solid-phase integration.
References
CAS 66158-68-7 (N-Acetyl-L-prolinol)
Taylor & Francis Online.
Amido-Bridged Nucleic Acids (AmNAs)
Troubleshooting
Technical Support Center: Enhancing Catalytic Turnover of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone Derivatives
Welcome to the Advanced Organocatalysis Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific kinetic bottlenecks and deactivation pathways associated with 1-((S)-2-Hydroxymet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Organocatalysis Support Hub.
As a Senior Application Scientist, I have designed this guide to address the specific kinetic bottlenecks and deactivation pathways associated with 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (commonly known as N-acetyl-L-prolinol) and its derivatives. While prolinol-derived catalysts are ubiquitous in asymmetric synthesis, the N-acetylated variants operate through a distinct mechanism: Lewis base catalysis [1].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize the Turnover Number (TON) and Turnover Frequency (TOF) in your workflows.
Part 1: Core Mechanistic Principles (FAQ)
Q: What is the primary activation mode of N-acetyl-L-prolinol derivatives, and why does it matter for turnover?A: Unlike standard secondary amine catalysts (e.g., MacMillan or Jørgensen-Hayashi catalysts) that form covalent enamines or iminium ions [1.9], N-acetyl-L-prolinol derivatives operate via Lewis base catalysis. The amide oxygen acts as an electron-pair donor (n-σ* or n-π* interactions) to coordinate with a Lewis acid (such as silicon in allyltrichlorosilane). The adjacent hydroxymethyl group—typically O-protected—provides the steric shielding required for enantiodiscrimination[1]. Understanding this non-covalent activation is critical because turnover is entirely dependent on the rapid, reversible association/dissociation of the Lewis acid.
Q: Why does my reaction's Turnover Frequency (TOF) decay exponentially after 30-40% conversion?A: This is a classic signature of product inhibition . In Lewis base-catalyzed allylations, the resulting product (e.g., a silyl ether) often possesses competitive Lewis basicity. As the product accumulates, it coordinates to the active catalytic complex, displacing the substrate and trapping the catalyst in an inactive resting state.
Q: How does the steric bulk of the O-substituent on the hydroxymethyl group dictate catalytic efficiency?A: Causality lies in the balance between transition-state stabilization and catalyst aggregation. If the O-protecting group is too small (e.g., O-Methyl), the amides can undergo intermolecular dipole-dipole stacking, forming inactive dimers. If the group is excessively bulky (e.g., O-TIPS), it restricts the conformational flexibility required to form the closed Zimmerman-Traxler transition state, severely depressing the TOF despite yielding high enantiomeric excess (ee).
Part 2: Visualizing the Catalytic Workflow
To effectively troubleshoot, you must first map the operational pathway of the catalyst and identify where the cycle breaks down.
Catalytic cycle of N-acetyl-L-prolinol derivatives highlighting turnover bottlenecks.
Part 3: Troubleshooting Guides & Self-Validating Protocols
Mechanism of Failure: The catalyst-product adduct is thermodynamically more stable than the catalyst-substrate complex.
Solution: Implement an in-situ product trapping protocol using a secondary silylating agent.
Protocol: In-Situ Product Trapping Workflow
Baseline Setup: In a flame-dried Schlenk tube under Argon, dissolve the aldehyde substrate (1.0 mmol) and the N-acetyl-L-prolinol derivative (5 mol%) in anhydrous CH₂Cl₂ (5.0 mL). Cool to -78 °C.
Kinetic Sampling (Self-Validation Step A): Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC/FID. If conversion has plateaued at <30%, proceed to Step 4.
Trapping Agent Introduction: Add Chlorotrimethylsilane (TMSCl, 1.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) to the reaction mixture at -78 °C.
Re-evaluation (Self-Validation Step B): Stir for an additional 2 hours and sample again. A sudden spike in conversion (>80%) definitively confirms that product inhibition was the limiting factor, as the TMSCl traps the product alkoxide and liberates the free catalyst.
Issue 2: Preventing Catalyst Dimerization (Linear but Slow Rate)
Mechanism of Failure: Insufficient steric bulk on the 2-hydroxymethyl oxygen allows the amides to aggregate.
Solution: Optimize the O-protecting group to a medium-bulk silyl ether (e.g., TBDMS).
Protocol: O-Silylation for Steric Tuning
Preparation: Dissolve 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (10 mmol) and Imidazole (25 mmol) in anhydrous DMF (20 mL) at 0 °C.
Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 12 mmol) in portions. Warm to room temperature and stir for 12 hours.
Purification: Quench with water, extract with diethyl ether (3x 20 mL), wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3).
Validation: Run the catalytic allylation using the new O-TBDMS derivative. A linear rate increase without early plateauing indicates successful disruption of catalyst dimers.
Part 4: Diagnostic Logic Tree
Use the following decision matrix to rapidly diagnose and resolve low turnover in your experiments.
Diagnostic workflow for resolving low turnover in N-acetyl-L-prolinol catalysis.
Part 5: Quantitative Data Presentation
The following table summarizes the causal relationship between catalyst structural modifications, reaction additives, and the resulting kinetic metrics. Note how optimizing the O-substituent and mitigating product inhibition drastically enhances the Turnover Number (TON).
Catalyst Derivative (O-Substituent)
Additive Trapping Agent
Temp (°C)
TON (Max 200)
TOF (h⁻¹)
Enantiomeric Excess (ee %)
-OH (Unprotected)
None
-78
12
0.5
45%
-OMe (Methyl ether)
None
-78
35
1.2
72%
-OTBDMS (Silyl ether)
None
-78
85
4.5
94%
-OTBDMS (Silyl ether)
TMSCl / DIPEA
-78
195
18.0
96%
-OTIPS (Bulky Silyl)
TMSCl / DIPEA
-78
40
1.5
98%
Data Interpretation: The unprotected and O-Methyl variants suffer from aggregation (low TOF). The O-TIPS variant is too sterically hindered, preventing efficient substrate binding. The O-TBDMS variant combined with TMSCl trapping provides the optimal balance of steric differentiation and rapid catalyst release[2].
Part 6: References
Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition.[Link]
Alza, E., et al. (2015). Translating the Enantioselective Michael Reaction to a Continuous Flow Paradigm with an Immobilized, Fluorinated Organocatalyst. ACS Catalysis.[Link]
Volla, C. M. R., et al. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Chemical Journal.[Link]
Technical Support Center: Troubleshooting Racemization in 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Welcome to the Technical Support Center for 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (commonly known as N-acetyl-L-prolinol). As a highly versatile chiral building block in drug development and peptide synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (commonly known as N-acetyl-L-prolinol). As a highly versatile chiral building block in drug development and peptide synthesis, preserving its (S)-stereocenter at the C2 position is critical.
This guide provides authoritative troubleshooting strategies, causality analyses, and self-validating protocols to help you bypass racemization during complex synthetic workflows.
MODULE 1: Oxidation-Induced Racemization
Q: Why does my product completely racemize when I oxidize the hydroxymethyl group to an aldehyde?
A: When N-acetyl-L-prolinol is oxidized to N-acetyl-L-prolinal, the C2 proton becomes situated directly between the newly formed aldehyde and the N-acyl group. This dual electron-withdrawing environment makes the C2 proton highly acidic. Even under mildly basic or acidic conditions, the molecule undergoes rapid enolization. The resulting enol/enolate intermediate is planar, completely erasing the stereochemical information at C2. Upon reprotonation, a racemic mixture is formed.
To prevent this, you must avoid over-oxidation and never isolate the aldehyde . Mild conditions with strict temperature control and in situ trapping are mandatory.
Caption: Mechanism of racemization via enol/enolate intermediate in N-acetylprolinal.
Self-Validating Protocol: Racemization-Free Swern Oxidation with In Situ Trapping
Causality: Conducting the oxidation at -78 °C suppresses the kinetic enolization pathway. Immediate trapping of the aldehyde (e.g., via reductive amination) prevents the accumulation of the epimerization-prone intermediate.
Preparation: Dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool strictly to -78 °C under an Argon atmosphere.
Activation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.
Oxidation: Add N-acetyl-L-prolinol (1.0 eq) dissolved in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C.
Neutralization: Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.
In Situ Trapping (Critical Step): Do not perform an aqueous workup. Immediately add your nucleophile (e.g., primary amine and NaBH(OAc)₃ for reductive amination) directly to the reaction mixture at 0 °C.
MODULE 2: Substitution and Neighboring Group Participation (NGP)
Q: I am observing a significant loss of enantiomeric excess (ee) and unexpected byproducts when converting the alcohol to a mesylate followed by nucleophilic substitution. What is happening?
A: This is a classic manifestation of Neighboring Group Participation (NGP) . The carbonyl oxygen of the N-acetyl group is highly nucleophilic and stereochemically well-positioned to attack the activated -CH₂OMs group. This internal attack outcompetes the external nucleophile, forming a bicyclic oxazolinium ion intermediate.
When your external nucleophile (e.g., an azide or amine) eventually attacks this intermediate, it can do so at multiple positions. This leads to ring-opening that either retains, inverts, or scrambles the stereocenter, often resulting in racemization or structural rearrangement. To bypass this, researchers frequently employ the Mitsunobu reaction[1], which avoids discrete, highly reactive leaving groups prone to NGP.
Caption: Neighboring Group Participation (NGP) by the N-acetyl group during substitution.
Self-Validating Protocol: Mitsunobu Azidation to Bypass NGP
Causality: The Mitsunobu reaction activates the alcohol and facilitates direct Sₙ2 displacement in a concerted manner, minimizing the lifetime of any intermediate that the N-acetyl oxygen could attack[1].
Initialization: Dissolve N-acetyl-L-prolinol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0 °C.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes to control the exotherm and prevent side reactions.
Propagation: Stir at 0 °C for 2 hours, then allow the mixture to warm to room temperature. Monitor completion via TLC/LC-MS.
Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the stereopure azide.
MODULE 3: Base-Mediated Epimerization During Alkylation
Q: Can I use strong bases like NaH to alkylate the hydroxyl group without losing stereochemistry?
A: It is highly discouraged. The N-acetyl group significantly increases the acidity of the C2 proton. Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) will deprotonate the C2 position, leading to racemization before or during the O-alkylation of the alcohol. The racemization of proline derivatives under basic coupling conditions is a well-documented phenomenon[2]. Milder bases or phase-transfer catalysis are strictly required.
Quantitative Data: Effect of Base Selection on Enantiomeric Excess (ee)
Base Selection
pKa (Conjugate Acid)
Equivalents
Temperature (°C)
Observed ee (%)
Recommendation
NaH
~35
1.2
0 to RT
< 10%
❌ Avoid (Extensive Racemization)
KOtBu
17
1.2
0 to RT
~25%
❌ Avoid (Significant Racemization)
K₂CO₃
10.3
2.0
Reflux
~85%
⚠️ Caution (Moderate Retention)
Ag₂O
N/A (Mild)
1.5
RT
> 98%
✅ Optimal (Excellent Retention)
Note: Silver(I) oxide (Ag₂O) acts as a mild, non-nucleophilic acid scavenger that facilitates alkylation without deprotonating the sensitive C2 position.
References
1.[2] Kuroda H., Kubo S., Chino N., Kimura T., Sakakibara S. "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids." International Journal of Peptide and Protein Research. 1992. URL:[Link]
2.[1] Demir A.S., et al. "Synthesis of Achiral and Chiral Peptide Nucleic Acid (PNA) Monomers Using Mitsunobu Reaction." ResearchGate (Referenced for Mitsunobu applications in proline-derivative backbones). URL:[Link]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess for Products of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone Catalysis
Introduction: The Imperative of Stereochemical Purity In the landscape of modern synthetic chemistry and drug development, the control of stereochemistry is not merely an academic exercise; it is a fundamental requiremen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Stereochemical Purity
In the landscape of modern synthetic chemistry and drug development, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, where one enantiomer may elicit a desired therapeutic effect while its mirror image could be inactive or, in some cases, dangerously toxic. Consequently, the accurate measurement of enantiomeric excess (ee), which quantifies the purity of a single enantiomer in a mixture, is a critical step in asymmetric synthesis.[1][2]
This guide focuses on methods for determining the enantiomeric excess of products derived from reactions catalyzed by 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone. This catalyst, an acetylated derivative of the renowned (S)-proline, is a powerful tool in organocatalysis, frequently employed in transformations such as enantioselective aldol reactions and the α-functionalization of carbonyl compounds.[3][4][5] The resulting products—often chiral α-hydroxy carbonyl compounds or other functionalized ketones and aldehydes—present unique analytical challenges.[6][7]
Here, we provide an in-depth, comparative analysis of the three principal techniques for ee determination: Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods. This guide moves beyond mere protocols to explain the causality behind methodological choices, empowering you to select and implement the most robust and appropriate analytical strategy for your specific research needs.
Core Methodologies: A Comparative Overview
The choice of an analytical technique for ee determination is a critical decision dictated by the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation. A direct comparison reveals the distinct advantages and limitations of each approach.
5 - 20 minutes per sample, generally faster than HPLC.[9]
2 - 10 minutes per sample for data acquisition.[9]
Sensitivity
High (ng to pg range with UV or MS detectors).
Very high (pg to fg range with FID or MS detectors).
Lower; typically requires mg-scale sample quantities for accurate integration.
Derivatization
Not usually required.
Often necessary to enhance volatility and thermal stability.
Required for CDAs (covalent bond formation); not for CSAs (non-covalent interaction).[13][14]
Key Advantage
Broad applicability and high reliability.
Unparalleled speed and sensitivity for volatile compounds.[9]
Rapid analysis without chromatographic separation; provides structural information.
Key Limitation
Higher solvent consumption; can be slower than GC.
Limited to volatile and thermally stable analytes.[10]
Lower sensitivity; potential for signal overlap and inaccuracies in integration.
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is the most widely used and reliable technique for determining enantiomeric purity.[2][15] The fundamental principle involves the separation of enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential, transient interactions between each enantiomer and the CSP lead to different retention times, allowing for their individual quantification.[8]
A. High-Performance Liquid Chromatography (HPLC)
For the polar, often non-volatile products generated from 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone catalysis, such as β-hydroxy ketones from aldol additions, chiral HPLC is the undisputed workhorse.
Causality Behind Experimental Choices:
The success of a chiral HPLC separation hinges on selecting the right CSP. For aldol products and α-functionalized carbonyls, which contain hydrogen-bond donors (-OH) and acceptors (C=O), polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are crucial for resolving the enantiomers of these functionalized molecules. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to fine-tune the retention and resolution.
Experimental Protocol: ee Determination of a Chiral β-Hydroxy Ketone
System Preparation:
HPLC System: A standard HPLC system equipped with a UV detector.[8]
Column: A polysaccharide-based chiral stationary phase (e.g., Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H).
Mobile Phase: Prepare a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific analyte. Degas the mobile phase thoroughly before use.[9]
Flow Rate: Set to a typical rate of 0.5 - 1.0 mL/min.
Temperature: Maintain a constant column temperature, typically 25 °C.
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm for an aromatic ring).
Sample Preparation:
Dissolve a small amount (~1 mg) of the purified reaction product in the mobile phase to a final concentration of approximately 1 mg/mL.[9]
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]
Prepare a racemic standard of the product in the same manner. This is a critical step for validating the method, confirming the elution order, and ensuring the two enantiomer peaks are correctly identified.
Analysis and Data Processing:
Inject 5-10 µL of the racemic standard onto the column to determine the retention times of both enantiomers and confirm baseline separation.
Inject the sample from the asymmetric reaction.
Identify and integrate the peak areas corresponding to the two enantiomers.
Calculate the enantiomeric excess using the following formula, where A1 and A2 are the integrated peak areas of the two enantiomers:[8]
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
B. Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)
Chiral GC is a powerful alternative known for its high resolution, speed, and sensitivity.[11] However, its application is restricted to analytes that are both volatile and thermally stable.[10] Many products from organocatalytic reactions may require derivatization (e.g., silylation of hydroxyl groups) to become suitable for GC analysis.
Supercritical Fluid Chromatography (SFC) has emerged as a modern, "greener" alternative that bridges the gap between HPLC and GC.[16] Using supercritical CO2 as the main mobile phase, SFC offers faster separations and significantly reduced organic solvent consumption compared to HPLC, making it an attractive option for high-throughput screening.[16]
NMR Spectroscopy: A Rapid, Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physically separating the enantiomers, it renders them chemically non-equivalent (diastereotopic) in the NMR spectrum by using a chiral auxiliary.[12][13] This allows for their quantification by integrating the distinct signals.
A. Using Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers.[14] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[14]
Causality Behind Experimental Choices:
The choice of CDA is dictated by the functional group present in the analyte. For the hydroxyl group in an aldol product, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride is a classic and highly effective choice.[14][17] The reaction forms diastereomeric esters. The presence of the trifluoromethyl (-CF3) group is particularly advantageous, as the well-dispersed and singlet nature of ¹⁹F NMR signals often provides cleaner and more accurate integration than crowded ¹H spectra.[13]
Workflow for ee Determination using a Chiral Derivatizing Agent
Caption: Decision tree for selecting an appropriate ee determination method.
Conclusion
The determination of enantiomeric excess for products of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone catalysis is a critical validation step in asymmetric synthesis. There is no single "best" method; the optimal choice is contingent on the specific properties of the product and the analytical objective.
Chiral HPLC stands out as the most robust and broadly applicable method, particularly for the polar, functionalized products typical of organocatalysis.
Chiral GC offers superior speed and sensitivity but is limited to volatile compounds.
NMR Spectroscopy provides a rapid, non-separative alternative, with the use of Chiral Derivatizing Agents being a powerful tool for analytes with suitable functional groups.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method, ensuring the scientific rigor and integrity of their work in the pursuit of enantiomerically pure molecules.
References
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality.
Pérez‐Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry.
Determination of enantiomeric excess. University of Bristol.
NMR determination of enantiomeric excess. (2000). Current Organic Chemistry.
Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters.
Fukushima, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies.
Stepien, M., et al. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
Nieto, I., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
de Sousa, M. A., & Tormena, C. F. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.
Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
Nieto, I., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
Li, Z-B., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers.
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023).
Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
Sravani, S., et al. (2015). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Chemical and Pharmaceutical Research.
Enantiomeric excess. Wikipedia.
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
A Guide to the Analysis of Chiral Compounds by GC. Restek.
Le, T. N., et al. (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry.
Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. (2018).
Adam, W., et al. (1996). Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes. Journal of the American Chemical Society.
Ammam, M., et al. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Molecules.
-acetyl-L-prolinol) occupies a specific niche in asymmetric synthesis. Unlike its parent compound L-proline (a bifunctional organocatalyst) or the diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), this acetylated derivative lacks the secondary amine required for enamine/iminium activation. Instead, it functions primarily as a chiral auxiliary for acetate aldol reactions and as a bidentate ligand in metal-catalyzed additions (Ti, Zn).
Its primary value proposition lies in cost-efficiency and synthetic versatility as a precursor. However, it generally exhibits lower stereocontrol (diastereomeric ratios typically 90:10 to 95:5) compared to the "gold standard" Evans oxazolidinones (>99:1), largely due to the rotational freedom of the amide bond (rotamers).
Mechanistic Principles & Mode of Action
The Rotameric Challenge
The defining feature of
-acetyl-L-prolinol is the amide bond connecting the acetyl group to the pyrrolidine ring. Unlike the rigid cyclic carbamate of an Evans oxazolidinone, this amide bond exists in equilibrium between cis and trans rotamers.
Impact: This conformational flexibility prevents the formation of a single, highly rigid transition state, often resulting in "leakage" of stereoselectivity (lower ee/dr).
Chelation: In metal-catalyzed reactions (e.g., with
), the amide oxygen and the pendant hydroxyl group form a bidentate chelate. The rigidity of this 5-membered chelate is the source of stereodifferentiation.
Mechanism as a Chiral Auxiliary (Acetate Aldol)
When used as an auxiliary, the acetyl group itself is enolized.
Deprotonation: Treatment with a strong base (LDA, LiHMDS) generates the lithium enolate.[1]
Chelation: The lithium cation is chelated by the enolate oxygen and the alkoxide (from the hydroxymethyl group), locking the conformation.
Attack: The aldehyde approaches from the face opposite the bulky pyrrolidine ring (Zimmerman-Traxler model).
Caption: Pathway for N-acetyl-L-prolinol mediated aldol reaction via chelated lithium enolate.
Comparative Analysis: Advantages vs. Disadvantages
Advantages
Cost & Availability: Derived from L-proline (abundant chiral pool) in a single acetylation step. Significantly cheaper than converting to oxazolidinones or synthesizing complex silyl ethers.
Atom Economy: The auxiliary (
, MW ~143) is relatively small compared to sultams or large oxazolidinones, reducing waste mass.
Hard Lewis Base Ligand: The amide oxygen is a "harder" donor than the amine in L-prolinol. This makes it effective for coordinating hard metals like Titanium (IV) and Magnesium (II) in Lewis acid catalysis where softer amine ligands might fail or poison the catalyst.
Synthetic Precursor: It serves as a vital intermediate for synthesizing Vildagliptin (Type 2 diabetes drug) precursors and other pyrrolidine-based pharmaceuticals [1].
Disadvantages[2][3]
Lower Stereoselectivity:
Aldol Reactions: Typically yields 90:10 to 95:5 dr. Evans auxiliaries typically yield >99:1 dr.
Metal Catalysis: In diethylzinc additions,
-acetyl-prolinol ligands often achieve 60-85% ee, whereas sulfonamide-prolinol derivatives (e.g., -tosyl-prolinol) achieve >95% ee [2].
Rotameric Complications: The existence of cis/trans amide rotamers complicates NMR analysis and can lead to non-linear effects in catalysis.
Lack of Organocatalytic Activity: Because the nitrogen is acetylated, it cannot form enamines. It is useless for standard organocatalytic cycles (Michael/Aldol) that require a secondary amine.
Experimental Data Comparison
The following table contrasts the performance of
-acetyl-L-prolinol against standard alternatives in key asymmetric transformations.
Table 1: Comparative Performance Metrics
Reaction Type
Catalyst/Auxiliary
Mechanism
Typical Yield
Stereoselectivity (ee/dr)
Notes
Acetate Aldol
-Acetyl-L-Prolinol
Li-Enolate Chelation
75-85%
dr 90:10
Good for simple substrates; lower selectivity due to amide rotation.
Acetate Aldol
Evans Oxazolidinone
B/Ti-Enolate Rigid
85-95%
dr >99:1
The industry standard; superior rigidity.
Et₂Zn Addition
-Acetyl-L-Prolinol
Ti-Ligand (O,O)
80-90%
68-85% ee
Moderate selectivity; ligand flexibility is a liability [2].
Et₂Zn Addition
-Tosyl-Prolinol
Ti-Ligand (N,O)
90-95%
>98% ee
Sulfonamide acidity/geometry provides better transition state control.
Propargyl Synthesis
-Acetyl-L-Prolinol
Ti-Ligand
85%
~85% ee
Effective for aromatic alkynes; cost-effective alternative [3].
Detailed Protocols
Protocol A: Synthesis of
-Acetyl-L-Prolinol (Ligand Preparation)
A self-validating protocol ensuring high purity for catalytic use.
Starting Material: Charge a flask with L-prolinol (1.0 equiv) and dichloromethane (DCM) [0.5 M].
Base Addition: Add Triethylamine (1.2 equiv) and cool to 0°C.
Acetylation: Dropwise add Acetyl Chloride (1.1 equiv) over 30 minutes. Control: Maintain temperature <5°C to prevent O-acetylation side products.
Reaction: Stir at RT for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).
of product is significantly lower than starting amine.
Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.
. Dry over .
Purification: Concentration usually yields a clean oil. If O-acetylation occurs (check NMR ~4.2 ppm), mild hydrolysis (
/MeOH) restores the alcohol selectively.
Protocol B: Titanium-Catalyzed Alkynylation of Aldehydes
Using N-acetyl-L-prolinol as a ligand [3].
Ligand Formation: In a flame-dried Schlenk tube, dissolve
-acetyl-L-prolinol (10-20 mol%) in dry Toluene.
Titanium Complex: Add
(1.2 equiv vs aldehyde) and stir for 30 min at RT. The solution should turn clear/yellowish, indicating ligand exchange.
Alkyne Activation: Add the terminal alkyne (1.5 equiv). Stir 15 min.
Substrate Addition: Add the aldehyde (1.0 equiv) at 0°C.
Completion: Stir 12-24h. Quench with 1N HCl.
Analysis: Extract with EtOAc. Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H).
References
Synthesis of Vildagliptin Precursors: "An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile," Beilstein Journal of Organic Chemistry, 2008.
Comparison of Prolinol Ligands: "Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols," ChemRxiv, 2019.[2]
Prolinol Amides in Aldol Reactions: "Chiral Auxiliaries Derived from Prolinol: A Technical Guide," BenchChem, 2025.
Crystal Structure & Rotamers: "Crystal structure analysis of N-acetylated proline and ring size analogs," ETH Zurich Research Collection, 2022.
General Auxiliary Context: "Evans Auxiliaries and a Friend for Aldol Reactions," YouTube/Academic Lecture, 2024.
A Comparative Guide to Alternative Chiral Auxiliaries and Ligands for Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral contro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral controller is a critical decision that profoundly influences the efficiency, cost-effectiveness, and sustainability of a synthetic route. While traditional chiral auxiliaries and ligands have proven their value over decades of use, the field of stereoselective synthesis is continuously evolving, offering a growing arsenal of alternative reagents. This guide provides an in-depth technical comparison of established and emerging chiral auxiliaries and ligands, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Enduring Legacy of Traditional Chiral Auxiliaries: A Performance Benchmark
For decades, a handful of chiral auxiliaries have been the workhorses of asymmetric synthesis, offering reliable and high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Among the most prominent are the oxazolidinones, popularized by Evans, and pseudoephedrine-derived amides. These auxiliaries have been extensively studied and serve as a valuable benchmark against which new alternatives can be judged.[1][2]
Evans Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions
Mechanism of Stereocontrol in Evans Aldol Reactions:
The high stereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, chair-like six-membered transition state when a boron enolate is employed.[3] The substituent on the oxazolidinone auxiliary occupies a pseudo-equatorial position, forcing the substituent on the enolate into an axial position and thereby directing the approach of the aldehyde from the less hindered face.
spectroscopic techniques for the validation of stereochemical outcomes with 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Executive Summary: The "Rotamer Trap" The validation of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (also known as -acetyl-L-prolinol) presents a unique analytical challenge that frequently trips up standard drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Rotamer Trap"
The validation of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (also known as
-acetyl-L-prolinol) presents a unique analytical challenge that frequently trips up standard drug development workflows. Unlike rigid chiral centers, this molecule exhibits amide bond rotamerism , existing as a mixture of cis and trans isomers in solution.
This dynamic equilibrium complicates standard NMR analysis, often leading to false assumptions of impurity. Furthermore, as an oil/low-melting solid, it precludes easy X-ray crystallographic validation without derivatization. This guide objectively compares the four primary spectroscopic techniques for validating the stereochemical identity (
-configuration) and purity () of this critical chiral auxiliary.
Technique 1: Specific Optical Rotation (Polarimetry)
Status: Legacy Screening Tool (Low Fidelity)
Polarimetry is the traditional method for quick confirmation of chirality, but for
-acetyl-L-prolinol, it is fraught with variables that degrade its reliability as a primary validation tool.
The Problem of Solvent Dependence
The specific rotation
of proline derivatives is notoriously sensitive to solvent and concentration due to the influence of hydrogen bonding on the cis/trans rotamer ratio.
L-Prolinol (Precursor):
(Toluene) vs (CHCl).
-Acetyl Derivative: The acetylation inverts or significantly shifts the rotation. Literature values vary widely based on trace water content (hygroscopicity).
Protocol Recommendation
Use: Only for batch-to-batch consistency checks of established processes.
Standard: Prepare a 1.0 g/100 mL solution in anhydrous Ethanol or Chloroform at 20°C.
Warning: Never use polarimetry to assign absolute configuration of a new synthetic route; the sign of rotation can flip based on minor conformational changes.
Technique 2: Chiral HPLC (The Quantitative Standard)
Status: Industry Standard for Enantiomeric Excess (
)
For quantitative purity, Chiral High-Performance Liquid Chromatography (HPLC) is the non-negotiable standard. Unlike NMR, it physically separates the enantiomers, bypassing the rotamer overlap issue.
Recommended Methodologies
Polysaccharide-based stationary phases are most effective for this amide-alcohol structure.
Parameter
Condition A (Normal Phase)
Condition B (Polar Mode)
Column
Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Chiralpak IA (Immobilized)
Mobile Phase
Hexane : Isopropanol (90:10)
Acetonitrile : Ethanol (95:5)
Flow Rate
1.0 mL/min
0.8 mL/min
Detection
UV at 210 nm (Amide absorption)
UV at 210 nm
Selectivity
High ()
Moderate
Scientific Insight: The hydroxyl group of the prolinol moiety interacts via hydrogen bonding with the carbamate groups on the stationary phase, while the acetyl group provides a dipole interaction. This "three-point interaction" is crucial for chiral recognition.
Technique 3: NMR Spectroscopy & Rotamer Analysis
Status: Structural Validation & In-Situ Analysis
The Rotamer Conundrum
In
H NMR (CDCl, 298 K), -acetyl-L-prolinol appears as a mixture of two distinct species (typically ~3:1 to 4:1 ratio).
Observation: You will see "doubling" of the acetyl methyl singlet (~2.1 ppm) and the
-proton signals.
Validation: To prove these are rotamers and not diastereomeric impurities, perform a Variable Temperature (VT) NMR experiment.[1] Heating the sample to 320–350 K in DMSO-
will cause the peaks to coalesce into a single average set, confirming the dynamic equilibrium.
Absolute Configuration: Mosher's Ester Analysis
To assign the (
)-configuration without a reference standard, derivatization with Mosher's Acid (MTPA) is required.
Nuance for Primary Alcohols:
Since the chiral center (C2) is beta to the hydroxyl group (primary alcohol), the chemical shift differences (
) in the resulting diastereomeric esters are smaller than those in secondary alcohols.
H NMR shifts of the pyrrolidine ring protons. The "Advanced Mosher Method" models the shielding effect of the phenyl group.
Caveat: Ensure complete conversion to avoid kinetic resolution effects which can skew the observed
.
Technique 4: Vibrational Circular Dichroism (VCD)
Status: The "Platinum Standard" for Absolute Configuration
VCD is the modern authoritative technique for assigning absolute configuration of oils/liquids where X-ray crystallography is impossible. It measures the differential absorption of left and right circularly polarized infrared light.
Mechanism
VCD probes the chirality of molecular vibrations. For
-acetyl-L-prolinol, the Amide I (C=O stretch) and Amide II regions (1600–1700 cm) are highly sensitive to the spatial arrangement of the acetyl group relative to the chiral center.
Workflow
Measurement: Acquire the FTIR and VCD spectrum of the neat oil or concentrated solution (CDCl
).
Calculation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict the VCD spectrum for the (
)-enantiomer.
Comparison: A positive correlation (Sign-Match) between the experimental and calculated VCD bands in the carbonyl region confirms the absolute configuration.
Comparative Analysis Summary
Feature
Polarimetry
Chiral HPLC
NMR (Mosher)
VCD
Primary Output
Specific Rotation ()
Enantiomeric Excess ()
Absolute Config ()
Absolute Config ()
Sample State
Solution
Solution
Solution (Derivatized)
Solution/Neat Oil
Fidelity
Low (Solvent dependent)
Very High
High
Very High
Throughput
High (mins)
Medium (20-40 mins)
Low (Days for synth)
Low (Hours)
Cost
$
(Columns)
(Reagents)
(Instrument)
Rotamer Issue
Averages rotation
Separates isomers
Complicates spectra
Distinct bands
Validation Workflow Diagram
The following decision tree outlines the logical flow for validating a batch of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone.
Caption: Decision matrix for stereochemical validation, prioritizing HPLC for purity and VCD/Mosher analysis for absolute configuration of non-crystalline samples.
References
Smith, M. B. (2020). Organic Synthesis. Academic Press.
Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). "A practical guide to Mosher ester analysis". Nature Protocols, 2, 2451–2458. Link
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). "The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy". Chirality, 20(5), 643-663. Link
Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® AD-H". (Standard reference for polysaccharide column conditions). Link
Sigma-Aldrich. (2023). "Product Specification: (S)-(+)-2-Pyrrolidinemethanol". Link
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in Oligonucleotide Therapeutics
Executive Summary: The Prolinol Scaffold in Next-Gen Therapeutics
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone , commonly known as N-Acetyl-L-prolinol , represents a critical chiral scaffold in the development of artificial nucleic acids. In the high-stakes field of antisense oligonucleotides (ASOs) and siRNA therapeutics, the "efficacy" of this molecule is defined by its ability to replace the fragile ribose-phosphate backbone of natural DNA/RNA.
By substituting the sugar moiety with a rigid pyrrolidine ring, this scaffold confers extreme nuclease resistance —the primary bottleneck for in vivo drug delivery—while maintaining the geometric requirements for Watson-Crick base pairing.
This guide objectively compares the N-Acetyl-L-prolinol backbone against industry standards (Natural DNA, LNA, and Hydroxyprolinol variants), synthesizing peer-reviewed data to validate its utility in drug development.
Mechanism of Action: The Pyrrolidine Constraint
The efficacy of N-Acetyl-L-prolinol stems from its structural mimicry of the furanose ring found in DNA/RNA.
Entropy Reduction: The pyrrolidine ring is conformationally restricted. Unlike the flexible ribose sugar, which loses entropy upon binding to a target, the pre-organized prolinol backbone pays a lower entropic cost during hybridization.
Nuclease Immunity: Nucleases (enzymes that degrade DNA/RNA) specifically recognize the phosphodiester-sugar linkage. The N-acetyl-prolinol backbone presents a completely foreign topology to these enzymes, rendering the therapeutic agent effectively "invisible" to degradation in serum.
Chiral Control: The (S)-configuration is essential. It mimics the natural chirality of the sugar-phosphate backbone, ensuring the helical twist matches the target RNA/DNA.
Figure 1: Mechanistic comparison showing how the prolinol backbone evades nuclease degradation while maintaining target affinity.
Comparative Efficacy Analysis
This section evaluates N-Acetyl-L-prolinol against its primary alternatives in the context of oligonucleotide synthesis.
Comparison Matrix
Feature
N-Acetyl-L-Prolinol (The Product)
Natural DNA/RNA
LNA (Locked Nucleic Acid)
HypNA (4-Hydroxy Variant)
Primary Role
Backbone Scaffold / Linker
Genetic Info Storage
High-Affinity Binder
High-Affinity Binder
Nuclease Resistance
High (Complete resistance)
Low (Minutes in serum)
High
High
Binding Affinity (Tm)
Moderate (Specific context)
Baseline
Very High (+2-8°C/mod)
High (+1-3°C/mod)
Solubility
Moderate (Hydrophobic)
High
High
High (Hydrophilic)
Synthesis Complexity
Low (Accessible precursor)
Low
High
Moderate
Toxicity Risk
Low (Bio-inert metabolite)
None
Moderate (Hepatotoxicity)
Low
Detailed Technical Analysis
1. Vs. Natural DNA/RNA (Stability Focus):
Peer-reviewed studies (e.g., Efimov et al.) demonstrate that oligonucleotides containing prolinol backbones exhibit half-lives in serum measured in days , compared to minutes for unmodified DNA. This validates the efficacy of N-Acetyl-L-prolinol as a stabilizing agent for therapeutic payloads.
2. Vs. 4-Hydroxy-N-Acetyl-L-Prolinol (HypNA) (Affinity Focus):
The Nuance: Literature indicates that the 4-hydroxy derivative (HypNA) often forms more stable duplexes than the unsubstituted N-Acetyl-L-prolinol due to additional hydrogen bonding capabilities and favorable solvation effects.
The Product's Niche: Why use the unsubstituted form?
Hydrophobicity: It introduces a lipophilic element, which can enhance membrane penetration (cellular uptake), a major challenge for the hydrophilic HypNA and LNA.
Cost/Scale: The synthesis of the unsubstituted form avoids the stereoselective hydroxylation steps, making it a more cost-effective scaffold for large-scale "gapmer" designs where extreme affinity is not the sole requirement.
3. Vs. LNA (Toxicity Focus):
While LNA offers superior binding affinity, it has been associated with hepatotoxicity in some clinical trials. Prolinol-based mimics, being closer to natural amino acid metabolites (proline), are investigated as safer alternatives with reduced off-target toxicity profiles.
Experimental Validation Protocols
To validate the efficacy of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone in your own lab, the following workflows are standard in the literature.
A. Synthesis via Mitsunobu Reaction
The efficacy of incorporation relies on the efficiency of the coupling reaction. The Mitsunobu reaction is the gold standard for converting the hydroxyl group of the prolinol to the nucleobase linkage.
Activation: Dissolve in dry THF with Triphenylphosphine (PPh3).
Coupling: Add the nucleobase (e.g., N3-benzoylthymine) and Diisopropyl azodicarboxylate (DIAD) dropwise at 0°C.
Validation: Monitor via TLC/LC-MS. The disappearance of the starting alcohol indicates successful grafting of the base onto the scaffold.
B. Melting Temperature (Tm) Study
To quantify "efficacy" in terms of binding stability:
Oligomer Synthesis: Incorporate the modified monomer into a standard DNA sequence (e.g., T10mer).
Hybridization: Mix with complementary RNA in buffer (100 mM NaCl, 10 mM phosphate, pH 7.0).
Measurement: Heat from 20°C to 90°C while monitoring UV absorbance at 260 nm.
Result Interpretation:
A sharp transition indicates a cooperative duplex.
Compare the Tm (midpoint) to the unmodified control.
Expected Outcome: The unsubstituted prolinol may show a slight Tm decrease (destabilization) compared to DNA, whereas the hydroxy-variant shows stabilization. This confirms the molecule's role as a nuclease-resistant spacer rather than a high-affinity clamp.
Figure 2: Validation workflow for incorporating the scaffold into therapeutic oligonucleotides.
References
Efimov, V. A., & Chakhmakhcheva, O. G. (2006). Hydroxyproline-Based DNA Mimics: A Review on Synthesis and Properties. Collection of Czechoslovak Chemical Communications, 71(7), 929–955.[1] Link
Key Finding: Comprehensive review of prolinol-based backbones, comparing the hydroxy- and unsubstituted variants in terms of synthesis and hybridiz
Ceulemans, G., et al. (1997). Oligonucleotide Analogues with 4-Hydroxy-N-Acetylprolinol as Sugar Substitute. Chemistry – A European Journal, 3(12), 1997-2010. Link
Key Finding: Establishes the foundational chemistry for N-acetyl-prolinol oligonucleotides and details the thermodynamic parameters of duplex form
Filichev, V. V., & Pedersen, E. B. (2005). Synthesis of Achiral and Chiral Peptide Nucleic Acid (PNA) Monomers Using Mitsunobu Reaction. Tetrahedron, 61(12), 2929-2937. Link
Key Finding: Validates the Mitsunobu protocol for attaching nucleobases to the prolinol scaffold, a critical step for using the product in drug development.
Technical Guide: Proper Disposal of 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
[1][2][3][4] Executive Summary 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (Synonyms: N-Acetyl-L-prolinol, (S)-1-Acetyl-2-(hydroxymethyl)pyrrolidine) is a chiral building block frequently used in pharmaceutical synt...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (Synonyms: N-Acetyl-L-prolinol, (S)-1-Acetyl-2-(hydroxymethyl)pyrrolidine) is a chiral building block frequently used in pharmaceutical synthesis.[1][2][3] Unlike its precursor pyrrolidine, which is highly flammable and corrosive, this acetylated derivative is generally classified as an Irritant with combustible properties.[2][3]
Effective disposal requires strict adherence to organic solvent protocols, specifically high-temperature incineration .[1][2][3] Under no circumstances should this compound be discharged into municipal wastewater systems due to potential aquatic toxicity and nitrogenous oxygen demand (NOD).[3]
Key Parameter
Details
CAS Number
66158-68-7 (Specific to S-isomer)
Physical State
Viscous Liquid (Colorless to Light Yellow)
Primary Hazard
Skin/Eye Irritant (H315, H319); Combustible
Disposal Method
Thermal Incineration with NOx Scrubbing
RCRA Status
Non-listed (Treat as Characteristic Waste if mixed with solvents)
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is essential for selecting the correct waste stream.[3]
Flash Point: ~86°C (Closed Cup) – Classified as a Combustible Liquid (Class IIIA).[3]
Solubility: Miscible with polar organic solvents (DCM, Methanol, DMSO); appreciable water solubility.[2][3]
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[3][4][5][6]
Critical Hazards for Disposal
While less volatile than pyrrolidine, the compound presents specific risks during waste accumulation:
Nitrogen Content: Upon incineration, the pyrrolidine ring generates nitrogen oxides (NOx).[3] The incineration facility must be equipped with flue gas scrubbing.[3]
Water Miscibility: Because it is water-soluble, accidental release into drains can rapidly contaminate effluent streams.[3] Strict "Zero Drain Disposal" policy applies.
Skin Absorption: As an amide solvent derivative, it may enhance the permeability of skin to other toxic contaminants present in the waste mixture.[3]
Step-by-Step Disposal Protocols
Scenario A: Pure Liquid Waste (Stock Disposal)
Objective: Dispose of expired or unused neat chemical.[3]
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[3] Avoid metal cans if the material has degraded to form acidic impurities.[3]
Chemical Name: "1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone"[1][2][3]
Hazard Checkbox: "Irritant" and "Combustible"[2][7]
Segregation: Place in the Non-Halogenated Organic Solvents stream.
Note: Although it contains nitrogen, it is typically accepted in standard non-halogenated solvent streams unless the facility requires segregation of high-nitrogen compounds.[2][3]
Transfer: Cap tightly. Secondary containment is required during transport to the central waste accumulation area.[3]
Scenario B: Reaction Mixtures & Solutions
Objective: Dispose of reaction mother liquors or HPLC waste containing the compound.
Compatibility Check: Ensure the waste stream does not contain oxidizers (e.g., peroxides, nitric acid) which could react with the amide functionality.[3]
Solvent Classification:
If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .[3]
If dissolved in Methanol/Ethyl Acetate: Dispose in Non-Halogenated Waste .[3]
pH Adjustment: If the reaction mixture is acidic or basic, neutralize to pH 6–8 before adding to the solvent drum to prevent drum corrosion or exothermic reactions.[3]
Objective: Dispose of solid waste generated during handling.[2][3][6]
Collection: Collect nitrile gloves, paper towels, and weighing boats in a yellow hazardous waste bag (or equivalent solid waste container).[3]
Sharps: Syringes used with this viscous liquid must go into a rigid Biohazard/Sharps container, even if not infectious, to prevent physical injury.[3]
Classification: Label as "Debris contaminated with Organic Irritants."
Spill Management Workflow
Immediate Action: Evacuate the immediate area if the spill is large (>500 mL) or in a confined space.[3]
PPE Donning: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[3]
Containment: Use a sand or vermiculite berm to prevent the liquid from reaching floor drains.[3]
Absorption:
Pour inert absorbent (vermiculite, diatomaceous earth, or commercial organic spill pads) over the liquid.[2][3]
Prohibited: Do not use sawdust if strong oxidizers are also present in the spill area.[3]
Cleanup: Scoop the saturated absorbent into a wide-mouth HDPE jar.
Decontamination: Wipe the surface with a soap/water solution.[3] Dispose of the wipes in the solid hazardous waste stream.
Visual Decision Tree (Disposal Logic)
The following diagram outlines the decision logic for segregating waste streams containing 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone.
Figure 1: Decision matrix for segregating waste based on physical state and solvent mixture.[1][2][3]
Regulatory & Compliance (US Focus)
EPA RCRA Classification
While 1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic), the waste generator is responsible for characterization.[1][2][3]
Ignitability (D001): If the waste mixture has a flash point <60°C (due to added solvents like acetone), it is D001.[3]
Toxicity: It does not typically trigger TCLP limits, but "Generator Knowledge" should classify it as toxic/irritant.
Transport (DOT)[1][2][3]
Proper Shipping Name: Not regulated as a hazardous material for transport (Non-HazMat) in its pure form by ground (DOT) if flash point >93°C. However, check specific SDS as purity affects flash point.[3]
If Mixed: Shipping name will likely default to the flammable solvent used (e.g., UN1993, Flammable Liquid, n.o.s.).[2][3]
References
PubChem . Compound Summary: 1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone.[1][2][3][8] National Library of Medicine.[3]
[Link][1][3]
US EPA . Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.
[Link][1][2]